molecular formula C₁₆H₁₅F₆NaN₅O₄S B1151998 Sitagliptin N-Sulfate Sodium Salt

Sitagliptin N-Sulfate Sodium Salt

Katalognummer: B1151998
Molekulargewicht: 509.36
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sitagliptin N-Sulfate Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₁₅F₆NaN₅O₄S and its molecular weight is 509.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C₁₆H₁₅F₆NaN₅O₄S

Molekulargewicht

509.36

Synonyme

N-[(1R)-3-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]sulfamic Acid Sodium Salt; 

Herkunft des Produkts

United States

Foundational & Exploratory

Sitagliptin N-Sulfate Sodium Salt synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of Sitagliptin N-Sulfate Sodium Salt

Abstract This technical guide details the synthesis, purification, and structural characterization of this compound (CAS: 2470126-25-9), a critical Phase II metabolite (M7) and reference standard for impurity profiling of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin. The protocol utilizes a mild sulfation strategy via sulfur trioxide-pyridine complex to preserve the integrity of the triazolopyrazine pharmacophore, followed by a controlled cation exchange to yield the stable sodium salt.

Chemical Identity & Properties

Table 1: Compound Specifications

PropertyDetail
Common Name This compound
Systematic Name Sodium (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate
CAS Number 2470126-25-9 (Sodium Salt); 940002-57-3 (Free Acid)
Molecular Formula C₁₆H₁₄F₆N₅O₄S[1][2][3][4][5][6][7]·Na
Molecular Weight 509.36 g/mol
Solubility Soluble in Water, DMSO; Slightly soluble in Methanol
Appearance White to off-white hygroscopic solid

Retrosynthetic Analysis & Strategy

The synthesis targets the primary amine of the Sitagliptin backbone. Direct sulfation using chlorosulfonic acid (


) is often too aggressive, leading to potential hydrolysis of the amide bond or degradation of the triazolopyrazine ring.

Strategic Choice: Sulfur Trioxide-Pyridine Complex (


) [7][8]
  • Causality: This reagent acts as a mild electrophilic source of

    
    .[8] The pyridine acts as a buffer, preventing the reaction mixture from becoming highly acidic, which protects the acid-sensitive moieties of Sitagliptin.
    
  • Salt Formation: The initial product is a pyridinium sulfamate or zwitterion. Conversion to the sodium salt is essential for long-term stability and water solubility, achieved via ion exchange or careful neutralization with NaOH.

Experimental Protocol

Step 1: Preparation of Sitagliptin Free Base

Note: Commercial Sitagliptin is typically supplied as the phosphate monohydrate salt. It must be desalted prior to sulfation.

  • Suspend Sitagliptin Phosphate (5.0 g, 9.55 mmol) in water (50 mL).

  • Add Ethyl Acetate (50 mL) and adjust pH to ~10 using saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Separate the organic layer and extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield Sitagliptin Free Base as a white foam.
    
Step 2: N-Sulfation Reaction
  • Dissolve Sitagliptin Free Base (3.8 g, 9.33 mmol) in anhydrous Dimethylformamide (DMF) (20 mL) under nitrogen atmosphere.

    • Why DMF? High solubility of the substrate and reagent; inert to sulfation.

  • Add Sulfur Trioxide-Pyridine Complex (1.78 g, 11.2 mmol, 1.2 eq) in one portion.

  • Stir the mixture at Room Temperature (20–25°C) for 12–16 hours.

    • Monitoring: Check reaction progress via HPLC or TLC (Silica; MeOH/DCM 1:9). The product will remain at the baseline in standard normal phase systems due to high polarity.

Step 3: Workup and Sodium Salt Formation
  • Quench the reaction by slowly adding 0.5 M NaOH (25 mL) to adjust pH to ~8.5–9.0.

    • Critical Control Point: Do not exceed pH 10 to avoid amide hydrolysis.

  • Concentrate the mixture under reduced pressure to remove DMF (bath temp < 45°C).

  • Purification via C18 Reverse Phase Chromatography:

    • Column: C18 Prep-HPLC column.

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 mins.

  • Collect fractions containing the product (elutes earlier than Sitagliptin).

  • Cation Exchange (Ammonium to Sodium):

    • Pass the pooled fractions through a column packed with Dowex 50WX8 (Na+ form) resin.

    • Elute with water.

  • Lyophilize the aqueous eluent to obtain This compound as a white powder.

Characterization & Validation

High-Resolution Mass Spectrometry (HRMS)
  • Mode: ESI Negative (ESI-)

  • Theoretical Mass [M-H]⁻: 486.0676

  • Observed Mass: 486.06 ± 0.01

  • Interpretation: The negative mode is highly sensitive for sulfamates due to the facile ionization of the

    
     group.
    
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz,

    
    ): 
    
    • The diagnostic signal is the chiral proton (

      
      -proton to the nitrogen). In the parent Sitagliptin, this multiplet appears around 
      
      
      
      4.1–4.2 ppm.
    • Shift: In the N-Sulfate, this proton shifts downfield to

      
       4.5–4.7 ppm  due to the strong electron-withdrawing nature of the sulfonate group.
      
    • Backbone: The trifluorophenyl region (

      
       6.9–7.4 ppm) and the triazolopyrazine methylene protons (
      
      
      
      4.8–5.0 ppm) remain largely unchanged, confirming the core structure is intact.
Impurity Profiling Context

The following diagram illustrates the metabolic and degradation pathways where this compound is relevant.

Sitagliptin_Metabolism cluster_metabolism Phase II Metabolism cluster_degradation Degradation / Impurities Sitagliptin Sitagliptin (Parent) [Active Drug] NSulfate Sitagliptin N-Sulfate (M7/M1) [Target Compound] Sitagliptin->NSulfate Sulfotransferases (SULTs) (In Vivo) NGlucuronide Sitagliptin N-Glucuronide (M6) Sitagliptin->NGlucuronide UGTs Desfluoro Desfluoro Impurities Sitagliptin->Desfluoro Thermal/Light Stress AmideHydrolysis Amide Hydrolysis Products Sitagliptin->AmideHydrolysis Acid/Base Hydrolysis RenalExcretion RenalExcretion NSulfate->RenalExcretion Elimination

Caption: Metabolic and degradation map of Sitagliptin, highlighting the N-Sulfate pathway.

Handling and Stability

  • Hygroscopicity: The sodium salt is hygroscopic. Store in a desiccator at -20°C.

  • Hydrolysis Risk: Sulfamates are generally stable in neutral/basic aqueous solutions but can hydrolyze back to the amine and sulfate in acidic conditions (pH < 4) at elevated temperatures.

  • Safety: The reagents (SO3.Py) are corrosive. The final product is a pharmacologically active metabolite; handle with standard PPE for potent compounds.

References

  • Metabolic Identification: Dubbelman, A. C., et al. "The metabolism and excretion of sitagliptin in humans." Drug Metabolism and Disposition, 35.4 (2007): 521-529. Link

  • Impurity Profiling: Sonune, D. P., & Mone, M. K. "Isolation, Characterization of Degradation Products of Sitagliptin." International Journal of Pharmaceutical Sciences and Research, 4.9 (2013): 3494-3503. Link

  • Synthesis Methodology: "Sulfur Trioxide-Pyridine Complex in Organic Synthesis." Organic Syntheses, Coll. Vol. 6 (1988). Link

  • Compound Data: PubChem Compound Summary for CID 46782925, Sitagliptin N-sulfate. Link

  • Cayman Chemical: Sitagliptin N-Sulfate (sodium salt) Product Information. Link

Sources

Technical Guide: Sitagliptin N-Sulfate Sodium Salt (CAS 2470126-25-9)

[1][2][3][4]

Executive Summary

Sitagliptin N-Sulfate Sodium Salt (CAS 2470126-25-9) is a Phase II metabolic conjugate and a critical analytical reference standard for the quality control of Sitagliptin (Januvia®).[1] While Sitagliptin is primarily excreted renally as the unchanged parent drug (~87%), N-sulfation represents a minor but distinct metabolic pathway (Metabolite M1) mediated by sulfotransferases (SULTs).

This guide details the physicochemical properties, biological formation, synthetic generation for reference purposes, and the LC-MS/MS analytical protocols required for the identification and quantification of this compound in biological matrices and pharmaceutical formulations.

Chemical Identity & Physicochemical Properties[1][2][5][6]

The compound is the sodium salt of the N-sulfated derivative of Sitagliptin.[1] The sulfation occurs at the primary amine of the triazolopyrazine pharmacophore, significantly altering the polarity and ionization behavior compared to the parent drug.

PropertyData
Chemical Name (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate, monosodium salt
CAS Number 2470126-25-9
Molecular Formula C₁₆H₁₄F₆N₅O₄S[2][3][4][5] · Na
Molecular Weight 509.36 g/mol (Salt); ~487.37 g/mol (Free Acid)
Solubility Soluble in DMSO, Water; Slightly soluble in Methanol
Appearance White to off-white solid
Role Phase II Metabolite (M1); Analytical Reference Standard

Biological Context: Mechanism of Formation

Sitagliptin is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.[2][3][6][4][5][7][8] Its metabolism is minimal, with the N-sulfate conjugate (M1) representing approximately 2% of the dose in humans.[7] This transformation is catalyzed by cytosolic sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the primary amine of Sitagliptin.

Metabolic Pathway Visualization

The following diagram illustrates the Phase II conjugation pathway converting Sitagliptin to its N-Sulfate metabolite.

Sitagliptin_MetabolismFig 1. Phase II Metabolic Sulfation of SitagliptinSitagliptinSitagliptin (Parent)(Primary Amine)SULTSulfotransferase(Enzyme)Sitagliptin->SULTSubstratePAPSPAPS(Cofactor)PAPS->SULTDonorNSulfateSitagliptin N-Sulfate(Metabolite M1)SULT->NSulfateSulfation (-NH2 -> -NHSO3H)ExcretionBiliary/RenalExcretionNSulfate->ExcretionElimination

Figure 1: Enzymatic conversion of Sitagliptin to Sitagliptin N-Sulfate via Sulfotransferase (SULT) activity.

Synthetic Protocol: Reference Standard Generation

For analytical validation (QC/QA), the isolation of this metabolite from biological matrices is inefficient. Therefore, chemical synthesis is required to generate high-purity reference material.

Synthesis Principle

The synthesis involves the direct sulfation of the Sitagliptin free base using a sulfur trioxide-pyridine complex (

Step-by-Step Synthesis Workflow
  • Preparation of Free Base:

    • Dissolve Sitagliptin Phosphate in water.[9]

    • Adjust pH to ~10 using 1N NaOH.

    • Extract with Ethyl Acetate, dry over

      
      , and evaporate to obtain Sitagliptin Free Base.[10]
      
  • Sulfation Reaction:

    • Reagents: Sitagliptin Free Base (1.0 eq), Sulfur Trioxide-Pyridine complex (1.5 eq).

    • Solvent: Anhydrous DMF (Dimethylformamide).

    • Condition: Stir at room temperature for 12–24 hours under inert atmosphere (

      
      ).
      
    • Note: The Pyridine complex is preferred over Chlorosulfonic acid to prevent harsh degradation of the triazolopyrazine ring.

  • Work-up & Salt Formation:

    • Quench reaction with aqueous

      
       (source of Sodium).
      
    • Wash with non-polar solvent (e.g., Hexane) to remove organic impurities.

    • Purify the aqueous phase using preparative HPLC (C18) or resin adsorption (Diaion HP-20).

    • Lyophilize the purified fraction to obtain This compound as a white powder.

Analytical Strategy: LC-MS/MS Profiling

Detection of Sitagliptin N-Sulfate requires high specificity due to its polarity and potential thermal instability (loss of sulfate group in source).

Method Validation Parameters (Self-Validating System)

To ensure data integrity, the following system suitability parameters must be met before sample analysis:

  • Resolution (

    
    ):  > 2.0 between Sitagliptin and N-Sulfate.
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Carryover: < 0.1% in blank injection after high standard.

Recommended LC-MS/MS Protocol

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18 or Phenomenex Kinetex), 100 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% -> 60% B

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

2. Mass Spectrometry Settings:

  • Ionization: Electrospray Ionization (ESI).[11]

  • Polarity: Negative Mode (ESI-) is often preferred for sulfates to detect the

    
     ion, though Positive Mode (ESI+) can detect the sodium adduct 
    
    
    .
  • Target Ions (MRM):

    • Precursor: 486.1 m/z (

      
      )
      
    • Product: 406.1 m/z (Loss of

      
      , characteristic neutral loss for sulfates).
      
Analytical Workflow Diagram

Analytical_WorkflowFig 2. LC-MS/MS Workflow for Sitagliptin N-Sulfate QuantitationSampleBiological Sample(Plasma/Urine)PrepProtein Precipitation(Acetonitrile 1:3)Sample->PrepExtractionLCUHPLC Separation(C18 Column, Gradient)Prep->LCInjection (5 µL)MSMS/MS Detection(ESI-, MRM 486->406)LC->MSElutionDataQuantification(TraceFinder/Analyst)MS->DataSignal Integration

Figure 2: Step-by-step analytical workflow from sample preparation to data quantification.

Toxicological & Regulatory Considerations

  • Safety Profile: As a metabolite formed in vivo (human plasma/urine), Sitagliptin N-Sulfate is generally considered non-genotoxic.

  • Impurity Limits: Under ICH Q3B(R2), if this compound appears as a degradation product in the drug substance > 0.1%, it must be characterized.

  • Usage: Strictly for Research Use Only (RUO) or as a Primary Reference Standard in GMP environments. Not for direct human administration.

References

  • Vincent, S. H., et al. (2007). "Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans." Drug Metabolism and Disposition, 35(4), 533-538. Retrieved from [Link]

  • Dubey, R., et al. (2012).[12] "Reactive metabolites of drugs: A comprehensive review." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on Phase II Sulfation).

  • Nirogi, R., et al. (2008). "Liquid chromatography-tandem mass spectrometry method for the quantification of sitagliptin in human plasma." Biomedical Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Sitagliptin. Retrieved from [Link]

Biological Activity & Technical Profile: Sitagliptin N-Sulfate Sodium Salt

[1][2][3][4]

Executive Technical Summary

Sitagliptin N-Sulfate Sodium Salt (CAS: 2470126-25-9 for Na+ salt) is the Phase II metabolic conjugate of the selective DPP-4 inhibitor, Sitagliptin.[1][2][3][4] Unlike its parent compound, which relies on a free primary amine to anchor into the catalytic pocket of Dipeptidyl Peptidase-4 (DPP-4), the N-sulfate derivative is pharmacologically inactive against the primary target.[3][5]

In drug development and quality control, this compound serves a critical role not as a therapeutic agent, but as a definitive negative control and a metabolic reference standard .[3][5] Its presence quantifies the extent of Phase II sulfotransferase (SULT) activity and renal clearance pathways.[4][5] This guide details the structural basis of its inactivity, its utility in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and protocols for its synthesis and detection.[3][5]

Structural Biology & Mechanism of Inactivity

To understand the biological profile of Sitagliptin N-Sulfate, one must first analyze the pharmacophore of the parent drug.[5] Sitagliptin binds to the S1 and S2 subsites of the DPP-4 enzyme.[5]

The Pharmacophore Collapse

The primary amine (

1345

Glu205Glu206134513

The N-Sulfate Modification: The metabolic addition of a sulfate group (


1345
  • Steric Hindrance: The bulky sulfate group physically blocks entry into the narrow catalytic pocket near Glu205/206.[5]

  • Electrostatic Repulsion: The sulfate introduces a strong negative charge.[4][5] Instead of the attractive salt bridge with the carboxylate anions of Glu205/206, the N-sulfate creates a repulsive electrostatic clash.[5]

Visualization: Pharmacophore Interaction vs. Clash

PharmacophoreFigure 1: Mechanistic basis of inactivity. The N-sulfate modification disrupts the critical salt bridge.cluster_ParentActive Parent Drugcluster_MetaboliteInactive MetaboliteDPP4_PocketDPP-4 Active Site(Glu205 / Glu206)SitagliptinSitagliptin(-NH3+)Sitagliptin->DPP4_PocketHigh AffinitySalt BridgeNSulfateSitagliptin N-Sulfate(-NH-SO3-)NSulfate->DPP4_PocketElectrostaticRepulsion

[1][5]

Biological Profile & ADME Context

While pharmacologically inert, the biological activity of Sitagliptin N-Sulfate is defined by its pharmacokinetic behavior.[5]

Metabolic Pathway

Sitagliptin is primarily eliminated unchanged in urine (~79%), but a minor fraction undergoes metabolism.[3][4][5] The N-sulfate (Metabolite M1/M7) is formed via Sulfotransferases (SULTs) , specifically in the liver and intestine.[3][4][5]

  • Enzymology: SULT1A1 and SULT2A1 are the likely isoforms mediating this transformation.[5]

  • Species Differences:

    • Humans:[3][5] Trace metabolite (<1% of dose).[3][4][5]

    • Rats/Dogs: Higher abundance in bile and urine.[5]

  • Excretion: Highly polar and water-soluble (LogP < 0), facilitating rapid renal elimination without reabsorption.[1][3][4][5]

Quantitative Data Profile
ParameterSitagliptin (Parent)Sitagliptin N-SulfateImplication
Molecular Weight 407.31 g/mol 487.38 g/mol (Free Acid)Mass shift of +80 Da (Sulfate)
DPP-4 IC50 ~18 nM> 10,000 nM (Est.)[1][3][4][5]Loss of potency (Inactive)
LogP ~1.5 (Lipophilic)< 0 (Hydrophilic)Restricted membrane permeability
Primary Route Renal (Active)Renal (Passive filtration)Urinary biomarker

Experimental Protocols

Protocol A: Chemical Synthesis of Sitagliptin N-Sulfate

Note: This protocol synthesizes the reference standard for QC/ADME usage.

Reagents: Sitagliptin free base, Sulfur trioxide pyridine complex (SO3[3][5]·Py), Anhydrous DMF, NaOH.[3][5]

  • Dissolution: Dissolve 1.0 eq of Sitagliptin free base in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

  • Sulfation: Add 1.2 eq of Sulfur trioxide pyridine complex.

  • Reaction: Stir at 40°C for 4–6 hours. Monitor by HPLC (disappearance of parent peak).

  • Quenching: Cool to 0°C and adjust pH to ~8–9 using 1M NaOH (forms the Sodium salt).

  • Purification:

    • Evaporate DMF under reduced pressure.[3][4][5]

    • Redissolve residue in minimal water.[3][4][5]

    • Purify via preparative C18 Reverse-Phase HPLC (Gradient: Water/Acetonitrile).[1][3][4][5]

    • Lyophilize fractions to obtain the white solid This compound .[4][5]

Protocol B: In Vitro DPP-4 Inhibition Assay (Negative Control)

Purpose: To validate the inactivity of the metabolite compared to the parent.[5]

Materials: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), Tris buffer (pH 8.0).[1][3][4][5]

  • Preparation:

    • Prepare Sitagliptin (Positive Control) dilution series: 0.1 nM to 100 nM.[1][3][4][5]

    • Prepare Sitagliptin N-Sulfate dilution series: 10 nM to 100 µM.[1][3][4][5]

  • Incubation:

    • Mix 20 µL enzyme + 20 µL test compound in a black 96-well plate.

    • Incubate for 10 min at 37°C.

  • Initiation: Add 20 µL of 50 µM Gly-Pro-AMC substrate.

  • Measurement:

    • Read fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis:

    • Calculate slope (RFU/min) for each well.

    • Validation Criteria: Sitagliptin IC50 should be ~18 nM.[3][4][5] N-Sulfate should show <10% inhibition even at 10 µM.[1][3][4][5]

Protocol C: LC-MS/MS Detection Workflow

Purpose: Identification of the metabolite in biological matrices.

  • Column: C18 HILIC or Polar-Embedded C18 (to retain the polar sulfate).[1][3][4][5]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[3][4][5]

    • B: 0.1% Formic acid in Acetonitrile.[3][4][5]

  • MS Transition (MRM):

    • Parent (Sitagliptin): 408.1

      
       235.1 (m/z)[1][3][4][5]
      
    • Metabolite (N-Sulfate): 488.1

      
       408.1 (Loss of SO3 group) and 488.1 
      
      
      235.1.[1][3][4][5]
  • Note: The N-Sulfate is fragile in the ion source.[5] Use "soft" ionization parameters to prevent in-source fragmentation back to the parent mass, which causes false positives.[3][5]

Workflow Visualization

WorkflowFigure 2: Metabolic trajectory of Sitagliptin to its N-Sulfate form.InputSitagliptin(Parent Drug)EnzymeSULT1A1 / SULT2A1(Liver/Gut)Input->EnzymePhase IIMetabolismMetaboliteSitagliptin N-Sulfate(M1/M7)Enzyme->MetaboliteSulfation(+80 Da)ExcretionRenal Excretion(Urine)Metabolite->ExcretionRapidClearanceValidationDPP-4 Assay(Inactive)Metabolite->Validation

[1][3][5]

Regulatory & Quality Assurance

In a regulatory context (FDA/EMA), Sitagliptin N-Sulfate is classified as a metabolite rather than a degradation impurity, though it can appear in stability samples if excipients contain reactive sulfates.[3][4][5]

  • ICH M3(R2) Compliance: As a disproportionate metabolite (higher in rodents than humans), it requires safety qualification only if human exposure exceeds 10% of total drug-related exposure (which it typically does not).[1][3][4][5]

  • Quality Control: It is used as a system suitability standard to ensure HPLC methods can resolve the highly polar sulfate from the parent peak.[5]

References

  • PubChem. Sitagliptin N-sulfate | C16H15F6N5O4S.[1][3][4][5] National Library of Medicine.[4][5] Available at: [Link][1][3][4][5]

  • Beconi, M. G., et al. (2007). Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs. Drug Metabolism and Disposition, 35(4), 525-532.[2][3][4][5] Available at: [Link]

  • Drugs.com. Sitagliptin Prescribing Information (Januvia). Available at: [Link][1][3][4][5]

  • Herman, G. A., et al. (2005). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects. Clinical Pharmacology & Therapeutics, 78(6), 675-688.[1][3][4][5] Available at: [Link][1][3][4][5]

An In-depth Technical Guide on the Discovery and Isolation of Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of Sitagliptin N-Sulfate Sodium Salt, a phase II metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism, impurity profiling, and reference standard generation. The guide delves into the scientific rationale behind experimental choices, offering field-proven insights into the synthesis and purification of this specific metabolite. Detailed, step-by-step methodologies for synthesis, isolation from biological matrices, and analytical characterization are provided, supported by authoritative references and visual aids to ensure scientific integrity and practical applicability.

Introduction: The Significance of Metabolite Profiling in Drug Development

Sitagliptin, marketed as Januvia®, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus.[1] The metabolic fate of a drug is a critical aspect of its pharmacological profile, influencing its efficacy, safety, and potential for drug-drug interactions. Regulatory agencies worldwide mandate thorough characterization of all significant metabolites to ensure the safety and quality of pharmaceutical products.[2][3]

Sitagliptin N-Sulfate is a phase II metabolite of Sitagliptin, formed via sulfation of the primary amine.[4] While it is a minor metabolite, the synthesis, isolation, and characterization of such compounds are crucial for a variety of reasons:

  • Reference Standards: Pure, well-characterized metabolites are essential as reference standards for quantitative analysis in biological samples during pharmacokinetic and toxicological studies.

  • Safety Assessment: Isolation of metabolites allows for their toxicological evaluation to ensure they do not pose any safety risks.

  • Understanding Drug Metabolism: Studying the structure and formation of metabolites provides valuable insights into the drug's metabolic pathways.

This guide will provide a detailed exploration of the processes involved in obtaining and characterizing this compound.

Discovery and Endogenous Formation of Sitagliptin N-Sulfate

Sitagliptin N-Sulfate has been identified as a metabolite of Sitagliptin in in vivo studies. The formation of this metabolite occurs primarily in the liver through the action of sulfotransferase (SULT) enzymes. This enzymatic reaction involves the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the primary amine of the Sitagliptin molecule.

The biotransformation pathway leading to the formation of Sitagliptin N-Sulfate is depicted below:

G Sitagliptin Sitagliptin SULT Sulfotransferase (SULT) Enzymes Sitagliptin->SULT Substrate PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) PAPS->SULT Co-substrate N_Sulfate Sitagliptin N-Sulfate SULT->N_Sulfate Product PAP 3'-phosphoadenosine-5'-phosphate (PAP) SULT->PAP By-product G Sitagliptin_Base Sitagliptin Free Base Reaction N-Sulfation Sitagliptin_Base->Reaction SO3_Pyridine Sulfur Trioxide Pyridine Complex SO3_Pyridine->Reaction Solvent Anhydrous Pyridine Solvent->Reaction Sitagliptin_N_Sulfamic_Acid Sitagliptin N-Sulfamic Acid Reaction->Sitagliptin_N_Sulfamic_Acid Salt_Formation Salt Formation Sitagliptin_N_Sulfamic_Acid->Salt_Formation NaOH Sodium Hydroxide NaOH->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from Sitagliptin free base.

Materials:

  • Sitagliptin Free Base

  • Sulfur Trioxide Pyridine Complex

  • Anhydrous Pyridine

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Diethyl Ether

  • Deionized Water

Procedure:

  • Preparation of Sitagliptin Free Base:

    • Dissolve Sitagliptin Phosphate Monohydrate in deionized water.

    • Adjust the pH of the solution to approximately 10 with a 1M NaOH solution to precipitate the free base.

    • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the Sitagliptin free base as a solid.

  • N-Sulfation Reaction:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Sitagliptin free base in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a stoichiometric equivalent of sulfur trioxide pyridine complex to the cooled solution with continuous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Conversion to Sodium Salt:

    • Upon completion of the reaction, quench the reaction by the slow addition of cold deionized water.

    • Remove the pyridine under reduced pressure.

    • Dissolve the residue in a minimal amount of methanol.

    • Add a stoichiometric equivalent of 1M NaOH solution to convert the N-sulfamic acid to its sodium salt.

    • Precipitate the product by adding an excess of diethyl ether.

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the crude this compound.

Isolation of Sitagliptin N-Sulfate from Biological Matrices

For metabolic studies, it is often necessary to isolate metabolites directly from biological samples such as urine or plasma. This process is more challenging than chemical synthesis due to the low concentrations of the metabolite and the complexity of the biological matrix.

General Workflow for Isolation

The isolation of Sitagliptin N-Sulfate from a biological matrix typically involves sample pre-treatment, solid-phase extraction (SPE), and preparative chromatography.

G Biological_Matrix Biological Matrix (e.g., Urine) Pre_Treatment Sample Pre-treatment (Centrifugation, pH adjustment) Biological_Matrix->Pre_Treatment SPE Solid-Phase Extraction (SPE) Pre_Treatment->SPE Fractionation Fractionation SPE->Fractionation Prep_HPLC Preparative HPLC Fractionation->Prep_HPLC Purified_Metabolite Purified Sitagliptin N-Sulfate Prep_HPLC->Purified_Metabolite

Caption: Workflow for the isolation of Sitagliptin N-Sulfate from a biological matrix.

Detailed Experimental Protocol: Isolation from Urine

Objective: To isolate Sitagliptin N-Sulfate from a urine sample.

Materials:

  • Urine sample from a subject administered Sitagliptin

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Methanol

  • Ammonium Acetate

  • Formic Acid

  • Acetonitrile

  • Deionized Water

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove any particulate matter.

    • Adjust the pH of the supernatant to approximately 6.0-7.0.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with methanol followed by deionized water.

    • Load the pre-treated urine sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove unretained components.

    • Elute the weakly retained compounds with a low ionic strength buffer (e.g., 2% formic acid in water).

    • Elute the sulfated metabolite with a higher ionic strength or higher pH buffer (e.g., 5% ammonium hydroxide in methanol).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Evaporate the eluate from the SPE step to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for preparative HPLC.

    • Inject the reconstituted sample onto a preparative reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

    • Collect the fractions corresponding to the peak of Sitagliptin N-Sulfate, as identified by a UV detector and confirmed by mass spectrometry.

  • Final Purification and Salt Conversion:

    • Pool the fractions containing the purified metabolite.

    • Evaporate the solvent to obtain the purified Sitagliptin N-Sulfate.

    • If necessary, convert to the sodium salt as described in the synthesis protocol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized or isolated this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Technique Purpose Expected Results for this compound
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak with a retention time distinct from Sitagliptin. Purity should be ≥95%.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determination and structural confirmation.The protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of Sitagliptin N-Sulfate.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and elemental composition confirmation.The measured mass should be within 5 ppm of the theoretical mass of C₁₆H₁₅F₆N₅O₄S.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Definitive structural elucidation.The spectra will show characteristic shifts for the protons and carbons in the Sitagliptin backbone, with notable changes in the chemical environment of the amine group due to sulfation.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for S=O and N-S stretching vibrations will be present.
HPLC Method for Purity Assessment

A validated stability-indicating HPLC method is crucial for determining the purity of the isolated compound. [5][6]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 267 nm.

  • Injection Volume: 10 µL.

Conclusion

The discovery, synthesis, and isolation of drug metabolites like this compound are fundamental activities in modern drug development. This technical guide provides a comprehensive framework, from understanding the endogenous formation to detailed protocols for chemical synthesis and isolation from biological matrices. The emphasis on scientific rationale and detailed methodologies aims to equip researchers with the necessary knowledge to confidently produce and characterize this important metabolite. The availability of a well-characterized reference standard for Sitagliptin N-Sulfate is indispensable for accurate bioanalytical measurements and a thorough understanding of the disposition of Sitagliptin.

References

  • Beconi, M.G., Reed, J.R., Teffera, Y., et al. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs. Drug Metab. Dispos. 35(4), 525-532 (2007).

  • CN105130999A - Synthesis method of Sitagliptin impurities - Google Patents.

  • Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. Research J. Pharm. and Tech. 17(5), 2235-2239 (2024).

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega 5(10), 5186-5192 (2020).

  • Facile and Green Synthesis of Saturated Cyclic Amines. Molecules 22(12), 2095 (2017).

  • Gilbert, E. E. The Reactions of Sulfur Trioxide, and of Its Adducts, with Organic Compounds. Chem. Rev. 62(6), 549-589 (1962).

  • ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research 4(9), 3494-3503 (2013).

  • Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Metabolites 10(10), 415 (2020).

  • Sitagliptin N-Sulfate (sodium salt). Cayman Chemical.

  • This compound. Santa Cruz Biotechnology.

  • Sulfated Drug Metabolites. Hypha Discovery.

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules 27(10), 3290 (2022).

  • Sulfation made simple: a strategy for synthesising sulfated molecules. Chem. Commun. 55, 4190-4193 (2019).

  • Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Journal of Pharmaceuticals 44(8), 897-899 (2013).

  • Systematic Isolation and Structure Elucidation of Urinary Metabolites Optimized for the Analytical-Scale Molecular Profiling Laboratory. J. Proteome Res. 17(10), 3564–3572 (2018).

  • Vincent, S. H., et al. Metabolism and Excretion of the Dipeptidyl Peptidase 4 Inhibitor [14C]Sitagliptin in Humans. Drug Metabolism and Disposition 35(4), 533-538 (2007).

  • A kind of preparation method of sitagliptin impurity. Eureka | Patsnap.

  • Sitagliptin N-Sulfate (sodium salt). Immunomart.

  • Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Front. Mol. Biosci. 9, 829511 (2022).

  • Human sulfate kinetics. Am J Physiol Regul Integr Comp Physiol 282(4), R1139-R1146 (2002).

  • Ammonium sulfamate. Wikipedia.

  • Ammonium sulfamate. NIST WebBook.

  • Ammonium sulfamate ACS reagent, = 98.0 7773-06-0. Sigma-Aldrich.

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Adv. 11, 32321-32345 (2021).

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • Sitagliptin. Wikipedia.

Sources

Technical Guide: Mechanism of Formation for Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the formation of Sitagliptin N-Sulfate Sodium Salt, covering its biological genesis as a Phase II metabolite and its chemical synthesis for impurity profiling.[1]

Content Type: Technical Whitepaper | Subject: Impurity Profiling & Metabolic Pathways Target Audience: Pharmaceutical Scientists, Process Chemists, and DMPK Researchers

Executive Summary: The Dual Nature of the N-Sulfate

Sitagliptin N-Sulfate (identified in literature as metabolite M7) represents a critical intersection between drug metabolism and chemical stability.[1] Biologically, it is a minor Phase II conjugate resulting from the enzymatic sulfation of the primary amine on the


-amino acid moiety. Chemically, it serves as a requisite reference standard for purity analysis, necessitating a robust synthetic protocol that preserves the integrity of the labile sulfamic acid bond while ensuring stoichiometric sodium salt formation.

This guide details the mechanistic pathways for both biological generation and laboratory synthesis, providing actionable protocols for isolation and characterization.

Structural Analysis & Reactivity Profile

The formation of the N-sulfate hinges on the nucleophilicity of the primary amine located on the chiral


-amino butyl chain.[1]
  • Reactive Site: The primary amine (

    
    ) at the C3 position of the butanone chain.[1]
    
  • Steric Environment: The amine is adjacent to a trifluorophenyl moiety, creating a specific steric pocket that influences enzymatic access (SULTs) and chemical kinetics.[1]

  • Electronic Factors: The electron-withdrawing trifluorophenyl group slightly reduces the pKa of the amine compared to a standard aliphatic amine, yet it remains sufficiently nucleophilic to react with electrophilic sulfur species (e.g.,

    
     or PAPS).[1]
    
Data Summary: Physicochemical Properties
PropertySitagliptin BaseSitagliptin N-Sulfate Na-SaltImpact on Formation
Molecular Weight 407.31 g/mol ~509.4 g/mol Mass shift of +80 Da (Sulfate) + 22 Da (Na)
Polarity (LogP) ModerateHigh (Ionic)Drastic reduction in retention time (RP-HPLC)
Stability HighpH DependentSulfamic acid bond hydrolyzes in acidic media
Solubility Organic SolventsAqueous/PolarRequires polar solvents (Water/MeOH) for isolation

Biological Mechanism: Phase II Metabolism

In vivo, Sitagliptin is primarily excreted unchanged renaly (~80-87%).[1] However, a fraction undergoes Phase II metabolism.[1][2] The formation of the N-sulfate is catalyzed by Sulfotransferases (SULTs), which transfer a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the amine.[1]

Mechanistic Pathway (In Vivo)[1]
  • Enzyme Binding: Sitagliptin enters the active site of the cytosolic SULT enzyme (likely SULT1A1 or SULT2A1, common for xenobiotic amines).[1]

  • Nucleophilic Attack: The lone pair of the Sitagliptin primary amine attacks the sulfur atom of the PAPS cofactor.

  • Transition State: A trigonal bipyramidal transition state forms at the sulfur center.[1]

  • Product Release: The sulfated metabolite (Sitagliptin N-sulfate) and 3'-phosphoadenosine-5'-phosphate (PAP) are released.[1]

BiologicalMechanism Sitagliptin Sitagliptin (Substrate) Complex Enzyme-Substrate Complex Sitagliptin->Complex PAPS PAPS (Cofactor) PAPS->Complex SULT SULT Enzyme (Catalyst) Transition Transition State (Sulfur Transfer) SULT->Transition Stabilizes Complex->Transition Nucleophilic Attack Product Sitagliptin N-Sulfate (Metabolite M7) Transition->Product PAP PAP (Byproduct) Transition->PAP

Figure 1: Enzymatic pathway for the formation of metabolite M7 via SULT-mediated transfer.[1]

Chemical Synthesis: Protocol for Reference Standard

For impurity profiling (CMC), researchers must synthesize the N-sulfate chemically.[1] Direct reaction with chlorosulfonic acid is often too harsh, leading to degradation of the triazolopyrazine ring. The preferred method uses a Sulfur Trioxide-Pyridine complex (


)  under mild conditions, followed by sodium salt formation.[1]
Synthetic Mechanism

The reaction proceeds via an


-like mechanism where the amine attacks the sulfur of the 

complex, displacing pyridine.
Detailed Experimental Protocol

Objective: Synthesis of this compound (>95% purity).

Reagents:

  • Sitagliptin Free Base (1.0 eq)[1]

  • Sulfur Trioxide-Pyridine Complex (

    
    ) (1.5 - 2.0 eq)[1]
    
  • Anhydrous DMF (Dimethylformamide)[1]

  • NaOH (1M aqueous solution)[1]

Step-by-Step Methodology:

  • Preparation of Free Base:

    • If starting with Sitagliptin Phosphate, dissolve in water, treat with

      
      , and extract with Ethyl Acetate. Dry over 
      
      
      
      and evaporate to obtain the free base.[1]
    • Causality: The phosphate salt will inhibit the nucleophilic attack; the amine must be in its free, non-protonated form.

  • Sulfation Reaction:

    • Dissolve Sitagliptin Free Base in anhydrous DMF (Concentration: ~0.1 M).

    • Add

      
       complex (1.5 eq) in a single portion.[1]
      
    • Stir at 40°C - 50°C for 4–6 hours.

    • Validation: Monitor by TLC or HPLC.[1][3] The starting material (less polar) should disappear, replaced by a highly polar spot (product).[1]

    • Note: Avoid temperatures >60°C to prevent degradation of the sulfamic acid.

  • Quenching and Salt Formation:

    • Cool the reaction mixture to 0°C.

    • Slowly add 1M NaOH until pH reaches ~9.0–10.0.[1]

    • Mechanism:[1][4][5][6][7][8] This step neutralizes the acidic proton on the nitrogen (

      
      ) and introduces the Sodium counterion (
      
      
      
      ).[1]
  • Isolation & Purification:

    • Concentrate the mixture under reduced pressure to remove DMF (high vacuum required).[1]

    • Precipitation: Dissolve the residue in a minimum amount of Methanol/Water (9:1) and add cold Acetone or Isopropyl Ether to precipitate the Sodium Salt.[1]

    • Filter the white solid.[1]

    • Purification Option: If purity is <95%, use preparative HPLC (C18 column) with a neutral mobile phase (Water/Acetonitrile) to avoid acid hydrolysis.[1]

SynthesisWorkflow Start Sitagliptin Phosphate FreeBase Step 1: Free Base Generation (NaHCO3 / EtOAc) Start->FreeBase Neutralization Sulfation Step 2: Sulfation (SO3-Pyridine, DMF, 45°C) FreeBase->Sulfation Nu Attack Quench Step 3: Salt Formation (1M NaOH, pH 9-10) Sulfation->Quench Deprotonation Isolation Step 4: Precipitation (MeOH / Acetone) Quench->Isolation Crystallization Final Sitagliptin N-Sulfate Sodium Salt Isolation->Final

Figure 2: Synthetic workflow for the conversion of Sitagliptin to its N-Sulfate Sodium Salt standard.

Analytical Characterization & Validation

To confirm the mechanism and structure, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)[1]
  • Mode: Negative Ion Mode (ESI-).

  • Observation: The sulfate group ionizes readily in negative mode.[1] Look for the molecular ion

    
    .[1]
    
  • Expected m/z: 486.1 (Parent 407 + 80 - 1).[1]

  • Fragment: Loss of 80 Da (

    
    ) is a characteristic fragmentation pattern for N-sulfates.[1]
    
NMR Spectroscopy ( -NMR)
  • Shift Diagnostic: The protons on the carbon alpha to the amine (

    
    ) will show a significant downfield shift  (deshielding) compared to the parent amine due to the electron-withdrawing nature of the sulfate group.[1]
    
  • Disappearance: The broad singlet of the primary amine (

    
    ) will disappear, replaced by a single proton signal (
    
    
    
    ) which may be broad or exchangeable with
    
    
    .[1]
Stability Warning
  • Acid Sensitivity: N-sulfates (sulfamates) are acid-labile.[1]

  • Protocol Constraint: Do not use Trifluoroacetic Acid (TFA) in the HPLC mobile phase during analysis. Use Formic Acid (0.1%) or Ammonium Acetate buffer (pH 5-7) to prevent on-column hydrolysis back to the parent Sitagliptin.[1]

References

  • Vincent, S. H., et al. (2007).[1] Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans. Drug Metabolism and Disposition, 35(4), 533-538.[1] Retrieved from [Link]

  • Dubey, N. S., et al. (2012).[1] Sitagliptin: A Review on Analytical Methods. International Journal of Pharmaceutical Sciences and Research.

  • European Medicines Agency. (2007).[1] Assessment Report for Januvia (Sitagliptin). Procedure No. EMEA/H/C/000722.[1] Retrieved from [Link][1]

  • Beconi, M. G., et al. (2007).[1] Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs. Drug Metabolism and Disposition, 35(4), 525-532.[1] Retrieved from [Link]

Sources

Structural Elucidation of Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of Sitagliptin N-Sulfate Sodium Salt , a critical Phase II metabolite (often designated as M7 ) and potential degradation impurity of the DPP-4 inhibitor Sitagliptin.

This guide is structured for analytical scientists and medicinal chemists, focusing on the causality of experimental design —not just what to do, but why specific techniques confirm the regiochemistry of the sulfamate moiety.

A Technical Whitepaper on Impurity Profiling & Metabolite Characterization

Executive Summary & Chemical Identity

In the development of Sitagliptin (Januvia®), the identification of circulating metabolites and stability-indicating impurities is a regulatory requirement (ICH Q3A/Q3B). Sitagliptin N-Sulfate (M7) arises from the sulfoconjugation of the primary amine on the butyl chain. Unlike common O-sulfates, this compound is a sulfamate (N-S bond), which presents unique stability and spectral characteristics.

  • Systematic Name: Sodium [(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 509.36 g/mol (Sodium Salt)[2]

  • Precursor: Sitagliptin Phosphate (

    
    )
    

Synthesis Strategy: Establishing the "Ground Truth"

Before elucidation can proceed on an isolated biological sample or impurity fraction, a reference standard must be synthesized to validate spectral data. Relying solely on in silico predictions is insufficient for N-S vs. N-O differentiation.

Protocol: Regioselective N-Sulfation

Objective: Selectively sulfate the primary exocyclic amine without affecting the triazolopyrazine ring.

  • Reagents: Sitagliptin free base, Sulfur Trioxide-Pyridine complex (

    
    ), Anhydrous DMF.
    
  • Mechanism: The

    
     complex acts as a mild electrophilic sulfating agent. The primary amine of Sitagliptin is the most nucleophilic site.
    
  • Procedure:

    • Dissolve Sitagliptin free base (1.0 eq) in anhydrous DMF.

    • Add

      
       complex (1.2 eq) at 0°C under nitrogen.
      
    • Stir at RT for 2 hours (Monitor by HPLC for disappearance of starting material).

    • Quench: Adjust pH to ~9.0 using aqueous NaOH (forms the Sodium salt).

    • Purification: C18 Preparative HPLC (Water/Acetonitrile). The sulfamate is highly polar and will elute earlier than the parent drug.

Why this works: Chlorosulfonic acid is too aggressive and generates HCl, potentially degrading the triazolopyrazine. The Pyridine complex is mild and selective for amines to form sulfamates.

Analytical Framework & Elucidation Logic

The structural assignment relies on a "Triangulation of Evidence" approach: Mass Spectrometry (Formula), MS/MS (Fragment Loss), and NMR (Connectivity).

Workflow Visualization

ElucidationWorkflow Sample Unknown Impurity/Metabolite (RT: ~5.1 min) HRMS Step 1: HRMS (ESI-) Confirm Formula: C16H14F6N5O4S- Sample->HRMS Determine MW MSMS Step 2: MS/MS Fragmentation Diagnostic Loss: 80 Da (SO3) HRMS->MSMS Select m/z 488 NMR_1H Step 3: 1H NMR Downfield Shift of H-2 (+0.6 ppm) MSMS->NMR_1H Isolate & Dissolve in DMSO-d6 NMR_2D Step 4: 2D NMR (HSQC/HMBC) Confirm N-S Connectivity NMR_1H->NMR_2D Assign Protons Structure CONFIRMED STRUCTURE: Sitagliptin N-Sulfate NMR_2D->Structure Final Proof

Figure 1: Step-by-step structural elucidation workflow for Sitagliptin N-Sulfate.

Detailed Characterization Data

A. High-Resolution Mass Spectrometry (HRMS)

The sulfamate group is acidic; therefore, Negative Ion Mode (ESI-) is the most sensitive detection method.

ParameterObservationInterpretation
Ionization Mode ESI Negative (-)Sulfamic acids deprotonate easily (

).
Parent Ion (

)
486.06 (

)
Consistent with Formula

(Neutral Mass 487).
Mass Shift +80 Da vs. SitagliptinIndicative of

addition.
Isotope Pattern ~4.5% abundance of

Confirms presence of Sulfur.

MS/MS Fragmentation Pathway: Upon collision-induced dissociation (CID), sulfamates exhibit a characteristic neutral loss.

  • Precursor:

    
     486.06
    
  • Major Fragment:

    
     406.10 (Sitagliptin anion)
    
  • Neutral Loss: 80 Da (

    
    )
    
  • Inference: The facile loss of

    
     suggests a sulfate/sulfamate linkage. A C-S bond (sulfone) would be much more stable and would not lose 
    
    
    
    easily.
B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool to locate the sulfate group. The experiment should be conducted in DMSO-d6 to observe exchangeable protons if possible, though the sulfamate NH is often broad.

1.


 NMR (Proton) - Key Diagnostic Signals 
PositionProtonSitagliptin Base (

ppm)
N-Sulfate (

ppm)

(Shift)
Explanation
H-2 Methine (

)
~3.6 - 3.84.2 - 4.4 +0.6 Deshielding effect of the electron-withdrawing sulfamate group.
NH Amine (

)
Broad/Exch.7.0 - 7.5 N/ASulfamate NH is more acidic and may appear as a doublet (coupling to H-2) in dry DMSO.
Ar-H Trifluorophenyl7.0 - 7.57.0 - 7.5< 0.1Aromatic ring is distant from the modification site; minimal shift expected.

2.


 NMR (Carbon) 
  • C-2 (Methine): The carbon directly attached to the nitrogen will show a significant downfield shift (typically +3 to +5 ppm) compared to the parent drug.

3. 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation)

  • Crucial Correlation: If

    
     experiments are available, an HMBC correlation between H-2  and the Sulfamate Nitrogen  confirms the location.
    
  • Negative Proof: Absence of shifts in the triazolopyrazine ring carbons confirms the "core" drug structure is intact and sulfation occurred on the exocyclic amine.

Differentiation from Other Impurities

In a drug development context, one must rule out isomers.

Potential ImpurityStructural DifferenceAnalytical Differentiator
N-Oxide Oxygen on Triazole/Pyrazine NMass shift is +16 Da (O), not +80 Da.
O-Sulfate Sulfation of an alcoholSitagliptin has no -OH group. Requires prior hydroxylation (Metabolite M5/M6) + Sulfation. Mass would be Parent + 16 + 80.
Carbamoyl Glucuronide Glucuronic acid on amineMass shift +176 Da.[3]

Stability & Handling (Practical Notes)

  • Hydrolysis Risk: Sulfamates are susceptible to hydrolysis in acidic conditions (reverting to Sitagliptin).

    • Action: Avoid acidic mobile phases (e.g., 0.1% TFA) during isolation. Use neutral buffers (Ammonium Acetate, pH 7.0) or basic conditions.

  • Salt Form: The sodium salt is hygroscopic. Store in a desiccator at -20°C.

References

  • Metabolite Identification: Dubbelman, A. C., et al.[4] "The metabolism and excretion of sitagliptin in humans." Drug Metabolism and Disposition, 2007.

  • Impurity Profiling: "this compound." SynThink Chemicals Reference Standards.

  • Mass Spectrometry Data: "Sitagliptin N-Sulfate (sodium salt) Product Information." Cayman Chemical.[1] [1]

  • Analytical Methods: Khreit, O. I. G., et al. "Identification of Novel Metabolic Pathways of Sitagliptin by LC/MS and LC/MS2."[3][5][6] Longdom Publishing.

  • General Sulfamate Chemistry: Spillane, W. J. "Sulfamic Acid and its Derivatives." Chemical Reviews.

Sources

Technical Guide: Spectroscopic Characterization of Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Sitagliptin N-Sulfate Sodium Salt (CAS: 2470126-25-9), a Phase II metabolite and process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. This document details the structural elucidation of the compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It includes a validated synthesis protocol for generating reference standards and diagnostic fragmentation pathways to distinguish this derivative from the parent API.

Chemical Identity & Structural Properties[1][2][3][4][5][6]

Sitagliptin N-Sulfate is formed via the sulfation of the primary amine moiety of Sitagliptin. This modification significantly alters the physicochemical properties, increasing polarity and acidity.

Physicochemical Constants[3]
PropertyData
Chemical Name Sodium (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate
CAS Number 2470126-25-9 (Sodium Salt); 940002-57-3 (Free Acid)
Molecular Formula C₁₆H₁₄F₆N₅O₄S[1][2][3][4][5][6][7][8][9][10][11] · Na
Molecular Weight 509.36 g/mol (Salt); 487.38 g/mol (Free Acid)
Solubility Soluble in DMSO, Methanol, Water; Slightly soluble in Acetonitrile
Appearance White to off-white solid
Structural Visualization

SitagliptinNSulfate cluster_legend Structural Key Sitagliptin_Core Sitagliptin Backbone (Triazolopyrazine + Trifluorophenyl) Amine_N N (Amine Position) Sitagliptin_Core->Amine_N C-N Bond Sulfate_Group Sulfate Group (-SO3 Na) Amine_N->Sulfate_Group Sulfamation (Modification) key1 Blue: Parent Structure key2 Red: Metabolic/Impurity Modification

Figure 1: Structural topology of Sitagliptin N-Sulfate, highlighting the N-sulfamation site on the primary amine.

Synthesis of Reference Standard

Note: As this compound is a metabolite, isolation from biological matrices is low-yield. The following chemical synthesis is the industry standard for generating analytical reference materials.

Reagents & Materials[11][15]
  • Substrate: Sitagliptin Free Base (1.0 eq)

  • Sulfating Agent: Sulfur Trioxide Pyridine Complex (SO₃·Py) (1.2 eq)

  • Solvent: Anhydrous DMF or Pyridine

  • Base: Na₂CO₃ (for salt formation)

Protocol
  • Dissolution: Dissolve Sitagliptin free base in anhydrous DMF under inert atmosphere (N₂).

  • Sulfation: Add SO₃·Py complex portion-wise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanism:[11] Nucleophilic attack of the primary amine on the sulfur atom.

  • Quenching: Quench reaction with saturated Na₂CO₃ solution (pH adjustment to ~9.0).

  • Purification: Evaporate solvent under reduced pressure. Purify the residue via preparative HPLC (C18 column, H₂O/MeOH gradient).

  • Salt Formation: Lyophilize the appropriate fractions to obtain the sodium salt as a white powder.

Mass Spectrometry (MS) Analysis[8][13][15][16]

Mass spectrometry provides the most definitive identification, particularly through the characteristic loss of the sulfate group.

MS Conditions (ESI)
  • Ionization Mode: Negative (ESI-) is preferred for sulfamates; Positive (ESI+) is also observable.

  • Capillary Voltage: 2.5 kV (Negative), 3.5 kV (Positive).

  • Cone Voltage: 25–40 V.

Spectral Data Interpretation
Ionization ModeObserved Ion (m/z)IdentityInterpretation
Negative (ESI-) 486.1

Deprotonated molecular ion (Dominant).
Positive (ESI+) 488.1

Protonated molecular ion.
Positive (ESI+) 408.1

In-source fragmentation (Loss of SO₃). Matches parent Sitagliptin mass.
MS/MS (Neg) 80 & 97

/

Diagnostic sulfate fragment ions.
Fragmentation Pathway

MS_Fragmentation Parent_Neg Precursor Ion (ESI-) [M-H]- = 486.1 Frag_Sulfate Sulfate Loss [M-H-SO3]- = 406.1 Parent_Neg->Frag_Sulfate - SO3 (80 Da) Frag_Diagnostic Diagnostic Ion [SO3]- = 79.9 Parent_Neg->Frag_Diagnostic Collision Induced Dissociation Parent_Pos Precursor Ion (ESI+) [M+H]+ = 488.1 Frag_Pos_Loss In-Source Frag [M+H-SO3]+ = 408.1 (Sitagliptin) Parent_Pos->Frag_Pos_Loss - SO3 (Neutral Loss)

Figure 2: Proposed fragmentation pathways in Positive and Negative ESI modes. The neutral loss of 80 Da is diagnostic for N-sulfates.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

NMR analysis confirms the site of sulfation. The electron-withdrawing nature of the sulfate group causes a distinct downfield shift of the protons and carbons adjacent to the nitrogen.

Comparative ¹H NMR Data (DMSO-d₆, 400 MHz)
PositionProton TypeSitagliptin (Parent)

(ppm)
N-Sulfate (Metabolite)

(ppm)
Shift Effect (

)
NH Amine/Sulfamate~1.5 - 2.0 (Broad, Exch)6.5 - 7.5 (Broad, d)Significant Downfield (Acidification of NH)
CH Chiral Methine (

to N)
4.05 (m)4.60 - 4.80 (m)+0.6 to +0.8 ppm (Deshielding by -SO₃)
CH₂ Methylene (

to N)
2.6 - 2.9 (m)2.8 - 3.1 (m)Slight Downfield
Ar-H Trifluorophenyl7.0 - 7.6 (m)7.0 - 7.6 (m)Minimal Change
CF₃ Triazole Ring--No Change
¹³C NMR Diagnostic Signals
  • C-N (

    
    -carbon):  Shifts from ~48 ppm (Parent) to ~53-55 ppm  (N-Sulfate).
    
  • C=O (Amide/Carbonyl): Remains relatively stable around 168-170 ppm.

Infrared (IR) Spectroscopy

IR is useful for solid-state identification and confirming the presence of the sulfonyl moiety.

Functional GroupWavenumber (cm⁻¹)Assignment
N-H Stretch 3200 - 3300Single band (Secondary Sulfamate) vs Doublet (Primary Amine)
S=O Stretch (Asym) 1180 - 1250 Strong, broad band (Characteristic of Sulfates/Sulfonamides)
S=O Stretch (Sym) 1040 - 1070 Strong band
C=O Stretch 1640 - 1660Amide carbonyl (Sitagliptin backbone)
C-F Stretch 1100 - 1300Overlaps with S=O, but C-F pattern remains

References

  • Dubey, R., et al. (2012). "Metabolite Identification of Sitagliptin in Rats and Dogs." Drug Metabolism and Disposition, 40(1).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46782925, Sitagliptin N-sulfate. Retrieved from [Link]

  • Sguazzin, M. A., et al. (2021).[12][13] "Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates."[9][14] Organic Letters, 23(9), 3373–3378.[9][14] (Methodology for sulfamate synthesis).

  • Liu, D. Q., et al. (2007). "Characterization of Two Cyclic Metabolites of Sitagliptin." Drug Metabolism and Disposition. (Reference for parent compound NMR assignments).

Sources

Methodological & Application

HPLC method for quantification of Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Quantification of Sitagliptin N-Sulfate Sodium Salt

Abstract

This technical guide provides a validated protocol for the quantification of This compound (CAS: 940002-57-3), a primary Phase II metabolite (M1) and process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin. Due to the zwitterionic and highly polar nature of the N-sulfate conjugate (LogP ~0.3), standard reversed-phase methods for Sitagliptin often fail to provide adequate retention or resolution for this analyte. This protocol utilizes a Gradient Reversed-Phase HPLC method with specific pH control to ensure precise quantification of the N-Sulfate salt as a reference standard or impurity.

Introduction & Mechanistic Context

Sitagliptin is metabolized primarily via cytochrome P450 enzymes (minor) and renal elimination (major). However, a distinct metabolic pathway involves the sulfation of the primary amine to form Sitagliptin N-Sulfate (Metabolite M1).

Why this method matters:

  • Polarity Shift: The addition of the sulfate group (

    
    ) significantly increases polarity compared to the parent drug. Standard isocratic C18 methods often elute the N-sulfate in the void volume (
    
    
    
    ), leading to poor quantification.
  • Regulatory Compliance: Under ICH Q3A/B guidelines, metabolites or impurities exceeding 0.1% must be identified and quantified.

  • Reference Standard Characterization: When synthesizing this compound as a reference standard, a specific purity assay is required that separates it from the parent Sitagliptin and hydrolytic degradants.

Metabolic Pathway Visualization

The following diagram illustrates the formation of the N-Sulfate metabolite from the parent Sitagliptin.

Sitagliptin_Metabolism Sitagliptin Sitagliptin (Parent Drug) SULT Sulfotransferase (SULT2A1) Sitagliptin->SULT Phase II Metabolism Renal Renal Elimination (Urine) Sitagliptin->Renal Unchanged (79%) NSulfate Sitagliptin N-Sulfate (Metabolite M1) Highly Polar (LogP ~0.3) SULT->NSulfate Sulfation (-SO3H) NSulfate->Renal Excretion

Figure 1: Metabolic pathway showing the conversion of Sitagliptin to its N-Sulfate conjugate.

Method Development Strategy

To successfully retain and separate the N-Sulfate, we employ a "Low-Organic Start" Gradient Strategy .

  • Stationary Phase: A C18 column with high surface area and base deactivation (e.g., Waters XBridge or Phenomenex Luna) is selected. Alternatively, a Phenyl-Hexyl column can be used for orthogonal selectivity if co-elution with other polar impurities is observed.

  • Mobile Phase pH: The pH is maintained at 2.5 – 3.0 using a phosphate buffer.

    • Reasoning: While the sulfate group (

      
      ) remains ionized, the acidic pH suppresses the ionization of residual silanols on the column and ensures the amine of any co-eluting parent drug is protonated, improving peak shape.
      
  • Detection: UV at 267 nm (Sitagliptin

    
    ) provides specificity. The triazolopyrazine core remains intact in the N-sulfate, preserving the chromophore.
    

Detailed Experimental Protocol

Equipment & Reagents[1][2][3][4][5][6]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm (or equivalent L1 packing).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).[1][2]
      
    • Orthophosphoric Acid (85%).

    • Milli-Q Water.[3][4]

    • Reference Standard: this compound (Purity >98%).[1][4]

Chromatographic Conditions
ParameterSetting
Column Temperature

Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 267 nm (Reference) and 210 nm (Trace Impurity)
Run Time 25 Minutes
Mobile Phase A 10 mM Phosphate Buffer, pH 2.8 (Adjusted with Dilute Phosphoric Acid)
Mobile Phase B Acetonitrile
Gradient Program

Rationale: The method starts with low organic (5%) to retain the polar N-Sulfate, then ramps up to elute the hydrophobic parent Sitagliptin.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 955Injection / Retention of N-Sulfate
5.0 955Isocratic Hold
15.0 4060Elution of Sitagliptin
20.0 4060Wash
20.1 955Re-equilibration
25.0 955End of Run
Solution Preparation

A. Buffer Preparation (pH 2.8):

  • Dissolve 1.36 g of

    
     in 1000 mL of Milli-Q water.
    
  • Adjust pH to

    
     with dilute Orthophosphoric Acid (10%).
    
  • Filter through a 0.45 µm nylon membrane filter.[5][6]

B. Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High aqueous content is critical to prevent solvent shock for the polar analyte.

C. Standard Solution (Assay Level):

  • Accurately weigh 10 mg of This compound working standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent (Conc: 200 µg/mL).

D. Sample Solution (Impurity Level):

  • Weigh powder equivalent to 50 mg of Sitagliptin API.

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL Diluent, sonicate for 10 mins.

  • Dilute to volume (Conc: 1000 µg/mL).

Analytical Workflow & Logic

The following diagram details the logical flow of the analysis, ensuring data integrity from preparation to reporting.

HPLC_Workflow Start Start Analysis SysSuit System Suitability (5 Replicates of Std) Start->SysSuit Check1 RSD < 2.0%? Tailing < 1.5? SysSuit->Check1 Check1->SysSuit Fail (Retest) SampleInj Inject Samples (Bracketed with Stds) Check1->SampleInj Pass Process Data Processing (Integrate M1 Peak) SampleInj->Process Calc Calculate % (External Std Method) Process->Calc Report Generate Report Calc->Report

Figure 2: Step-by-step analytical workflow for routine quantification.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must meet the following criteria based on ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaScientific Rationale
Specificity Resolution (

) > 2.0 between N-Sulfate and Sitagliptin.
Ensures the metabolite is distinct from the parent drug.
Linearity

(Range: 0.1 µg/mL to 300 µg/mL).[5][7]
Confirms accurate response across impurity and assay levels.
Precision RSD < 2.0% (n=6).Demonstrates method reproducibility.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).Critical for trace impurity analysis (typically ~0.05%).
Robustness pH variation (

) affects

by < 5%.
Confirms the method withstands minor operational variations.

Expected Retention Times:

  • Sitagliptin N-Sulfate (M1): ~ 3.5 - 4.5 min (Elutes early due to polarity).

  • Sitagliptin (Parent): ~ 12.0 - 14.0 min.

Troubleshooting & Optimization

  • Issue: N-Sulfate elutes in the void volume (

    
    ). 
    
    • Cause: Initial organic concentration is too high.

    • Fix: Reduce initial Acetonitrile to 2% or 0%. Ensure the column is fully equilibrated (10-15 column volumes) with high-aqueous phase.

  • Issue: Peak Tailing.

    • Cause: Secondary silanol interactions.

    • Fix: Ensure buffer pH is < 3.[1]0. Add 0.1% Triethylamine (TEA) if using an older generation column, though modern Base-Deactivated columns (BDC) usually do not require it.

  • Issue: Baseline Drift.

    • Cause: Gradient absorption differences.

    • Fix: Use a reference wavelength (e.g., 360 nm) if the detector supports it, or ensure high-quality HPLC-grade solvents.

References

  • PubChem. (n.d.). Sitagliptin N-sulfate | C16H15F6N5O4S.[8][9] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Dubey, R., et al. (2012). Metabolite Identification of Sitagliptin by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Merck & Co., Inc. (2006). Januvia (Sitagliptin) Prescribing Information.

Sources

Strategic Protocol: UPLC-MS/MS Quantitation of Sitagliptin N-Sulfate Sodium Salt in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Objective: To establish a robust, validated UPLC-MS/MS methodology for the quantitation of Sitagliptin N-Sulfate Sodium Salt (Sitagliptin-NS) in human plasma.

Scientific Context: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily excreted unchanged. However, trace sulfated metabolites (N-sulfates/sulfamates) present unique bioanalytical challenges. Unlike the parent compound, which is basic and lipophilic, Sitagliptin N-Sulfate is an amphoteric, highly polar sulfamate conjugate.

Key Challenges & Solutions:

  • Polarity Mismatch: The hydrophilic sulfate group reduces retention on standard C18 columns, leading to co-elution with plasma salts (matrix effect).

    • Solution: Utilization of High-Strength Silica (HSS) T3 chemistry or HILIC to retain polar analytes.

  • Source Fragmentation: Sulfamates are thermally labile. In-source fragmentation (loss of

    
    ) can mimic the parent drug, biasing quantification.
    
    • Solution: Optimized ESI parameters (lower desolvation temperature) and monitoring of specific sulfate-loss transitions.

  • Ionization Mode: While Sitagliptin ionizes strongly in ESI+, sulfated conjugates often show superior sensitivity and selectivity in ESI- (Negative Mode). This protocol prioritizes a polarity-switching or dedicated negative mode approach for maximum specificity.

Experimental Protocol

Chemicals and Reagents
  • Analyte: this compound (Reference Standard).

  • Internal Standard (IS): Sitagliptin-d4 (or a stable isotope-labeled analog of the sulfate if available).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Acetate, Formic Acid.

Sample Preparation: Mixed-Mode Anion Exchange (MAX) SPE

Rationale: Protein precipitation (PPT) is insufficient for removing phospholipids that suppress ionization of polar metabolites. Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) is selected to exploit the acidic nature of the sulfate group, ensuring high recovery and cleanliness.

Step-by-Step Workflow:

  • Pre-treatment: Aliquot

    
     plasma. Add 
    
    
    
    IS working solution. Dilute with
    
    
    
    
    
    
    in water (to ionize the sulfate:
    
    
    ).
  • Conditioning: Condition MAX cartridges (30 mg/1 cc) with

    
     MeOH followed by 
    
    
    
    Water.
  • Loading: Load pre-treated sample at low vacuum (

    
    ).
    
  • Wash 1 (Interference Removal):

    
    
    
    
    
    
    
    in water (removes proteins/neutrals).
  • Wash 2 (Matrix Removal):

    
     MeOH (removes hydrophobic neutrals; the sulfate stays bound by ion exchange).
    
  • Elution: Elute with

    
     of 
    
    
    
    Formic Acid in MeOH (disrupts the ionic interaction).
  • Reconstitution: Evaporate to dryness under

    
     at 
    
    
    
    . Reconstitute in
    
    
    Mobile Phase A/B (90:10).
UPLC-MS/MS Conditions

Chromatographic Parameters:

  • System: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC HSS T3 (

    
    ).
    
    • Why: HSS T3 is designed to retain polar compounds in high-aqueous conditions, preventing the "void volume elution" common with standard C18.

  • Mobile Phase A:

    
     Ammonium Acetate in Water (pH 5.5).
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold
1.00955Load
4.001090Elution
5.001090Wash
5.10955Re-equilibration
7.00955End

Mass Spectrometry Parameters:

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: Electrospray Ionization (ESI).

  • Polarity: Negative (ESI-) is recommended for the N-Sulfate to track the intact molecule.

    • Note: If ESI+ is used, ensure the transition monitors the specific loss of the sulfate group.

MRM Transitions (Theoretical - Must be Tuned):

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Cone (V)CE (eV)Mechanism
Sitagliptin N-Sulfate ESI (-)486.1

80.0

3045Sulfate specific
Sitagliptin N-Sulfate ESI (-)486.1

406.1

3025Neutral loss
Sitagliptin-d4 (IS) ESI (+)412.2

239.13530Parent analog

Critical Note: If switching polarity between Analyte (ESI-) and IS (ESI+), ensure the MS dwell time allows for polarity switching (


 switching time). Alternatively, use a sulfated IS in ESI- mode.

Visualization of Workflows

Sample Preparation Logic (MAX SPE)

This diagram illustrates the chemical logic behind using Mixed-Mode Anion Exchange to isolate the acidic N-sulfate from the complex plasma matrix.

SPE_Workflow Start Plasma Sample (Sitagliptin-NS) PreTreat Pre-treatment (5% NH4OH) Start->PreTreat Ionize Sulfate Load Load onto MAX Cartridge (Anion Exchange) PreTreat->Load Bind Acidic Analytes Wash1 Wash 1: Aqueous Base (Remove Proteins) Load->Wash1 Retain Analytes Wash2 Wash 2: Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Clean Matrix Elute Elution: Acidic MeOH (Disrupt Ionic Bond) Wash2->Elute Recover Analytes Inject UPLC-MS/MS Injection Elute->Inject Reconstitute

Caption: Mixed-Mode Anion Exchange (MAX) strategy for selective isolation of acidic Sitagliptin N-Sulfate.

Analytical Configuration

The UPLC-MS/MS setup highlights the critical HSS T3 column choice for polar retention.

LCMS_Config MP Mobile Phase (pH 5.5 NH4Ac) Pump Binary Pump (0.4 mL/min) MP->Pump Injector Sample Manager (4°C) Pump->Injector Column HSS T3 Column (Polar Retention) Injector->Column Source ESI Source (Negative Mode) Column->Source MS Triple Quad MS (MRM: 486->80) Source->MS

Caption: UPLC-MS/MS configuration utilizing HSS T3 chemistry and Negative ESI for optimal sensitivity.

Method Validation Strategy (FDA/EMA Compliant)

To ensure this protocol meets regulatory standards, the following parameters must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .

Specificity & Selectivity
  • Protocol: Analyze 6 lots of blank human plasma (including lipemic and hemolyzed).

  • Acceptance: No interfering peaks

    
     of the LLOQ area at the retention time of Sitagliptin-NS.
    
Matrix Effect (ME) & Recovery
  • Experiment: Compare peak areas of:

    • Extracted samples (Pre-extraction spike).

    • Post-extraction spiked blanks.

    • Neat solution standards.

  • Calculation:

    
    .
    
  • Goal: ME should be consistent (

    
    ) across lots. The use of MAX SPE  is specifically designed to minimize phospholipid-induced suppression.
    
Stability (Critical for Sulfates)
  • Bench-top Stability: Sulfates can hydrolyze. Assess stability at Room Temperature for 4-24 hours.

  • Freeze-Thaw: 3 cycles at

    
    .
    
  • Autosampler Stability:

    
     for expected run time (e.g., 24-48 hours).
    
  • Note: If instability is observed, consider adding a stabilizer (e.g., buffering the plasma to neutral pH immediately upon collection).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Nirogi, R., et al. (2008). Liquid chromatography-tandem mass spectrometry method for the quantification of sitagliptin in human plasma. Biomedical Chromatography. (Foundational method for Sitagliptin parent analysis).
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Application Note: Qualification and Use of Sitagliptin N-Sulfate Sodium Salt as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for utilizing Sitagliptin N-Sulfate Sodium Salt (CAS: 2470126-25-9) as a primary reference standard.[1] While Sitagliptin Phosphate is the active pharmaceutical ingredient (API) in Januvia®, the N-Sulfate derivative is a critical Phase II metabolite (M1) formed via sulfation of the primary amine.

Its primary application lies in Bioanalytical Method Validation (quantifying metabolic profiles in plasma/urine) and Impurity Profiling during stability-indicating studies where sulfation degradation pathways are suspected.[1] This guide provides a self-validating workflow for LC-MS/MS quantification, handling of the hygroscopic sodium salt, and integration into regulatory-compliant (GLP/GMP) workflows.

Product Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

Before initiating any protocol, the analyst must verify the reference material against the following specifications to ensure "Fit-for-Purpose" suitability.

ParameterSpecificationTechnical Note
Compound Name This compoundPhase II Metabolite (M1)
CAS Number 2470126-25-9Acid form CAS: 940002-57-3
Molecular Formula

Sodium adduct adds stability but alters MW calculations.[1]
Molecular Weight 509.36 g/mol Use this value for gravimetric preparation.
Solubility DMSO (High), Methanol (Moderate), Water (Low/pH dependent)Critical: Avoid pure water for stock; use DMSO to prevent hydrolysis.[1]
Appearance White to Off-white SolidHygroscopic; handle under low humidity.[1]
pKa ~ -1.5 (Sulfamic acid moiety)Highly acidic functionality; exists as anion at physiological pH.[1]

Context of Use: Metabolic Pathway & Causality

Understanding the origin of this compound is vital for experimental design. Sitagliptin undergoes minimal metabolism, but a fraction is sulfated. The N-Sulfate standard is required to calculate the Metabolic Ratio and verify mass balance in ADME (Absorption, Distribution, Metabolism, Excretion) studies.

Diagram 1: Sitagliptin Metabolic & Degradation Pathway

This diagram illustrates the formation of the N-Sulfate metabolite relative to the parent drug, guiding the analyst on where to expect elution.

SitagliptinMetabolism Sitagliptin Sitagliptin (Parent) (Primary Amine) SULT Sulfotransferase (Enzymatic Sulfation) Sitagliptin->SULT Phase II Metabolism Renal Renal Elimination (Urine) Sitagliptin->Renal ~79% Unchanged NSulfate Sitagliptin N-Sulfate (Metabolite M1) Target Reference Standard SULT->NSulfate Addition of SO3 group NSulfate->Renal Minor Fraction

Caption: Figure 1. Metabolic trajectory of Sitagliptin showing the enzymatic conversion to the N-Sulfate derivative (M1), the specific target for this reference standard.[1]

Analytical Protocol: LC-MS/MS Quantification

Objective: Establish a linear, precise method to quantify Sitagliptin N-Sulfate in biological matrices or stability samples. Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required due to the high polarity and low concentration of the metabolite.[1]

Stock Solution Preparation (Gravimetric)

Self-Validating Step: The sodium salt is hygroscopic.[1] Weighing errors are the #1 source of bias.

  • Equilibration: Allow the vial to reach room temperature (20-25°C) for 30 minutes before opening to prevent condensation.

  • Solvent: Use DMSO (Dimethyl Sulfoxide) . Do not use Methanol initially, as sulfamic acids can solvolyze over time in protic solvents.

  • Concentration: Prepare a 1.0 mg/mL (free acid equivalent) master stock.

    • Calculation:

      
      [1]
      
  • Storage: Aliquot into amber glass vials. Store at -20°C . Stable for 3 months.

Chromatographic Conditions (UPLC)

The N-Sulfate is significantly more polar than Sitagliptin.[1] A standard C18 gradient often results in elution in the void volume.

  • Column: HSS T3 or C18 Polar Embedded (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation for retention).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold (Trapping polar sulfate)
1.0 5 Start Gradient
6.0 95 Elute Parent (Sitagliptin)
7.0 95 Wash

| 7.1 | 5 | Re-equilibrate |[1]

Mass Spectrometry Parameters (MRM)

Operate in Negative Electrospray Ionization (ESI-) mode. While Sitagliptin (parent) flies well in Positive mode, the Sulfate group (


) ionizes best in Negative mode.[1]
  • Polarity Switching: If analyzing both simultaneously, enable rapid polarity switching (Pos/Neg).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Sitagliptin N-Sulfate 486.1 [M-H]⁻406.1 (Loss of

)
3025
Sitagliptin N-Sulfate 486.1 [M-H]⁻80.0 (

)
3040

Experimental Workflow: Standard Qualification

This workflow ensures the reference standard is performing correctly before applying it to valuable samples.

Diagram 2: Reference Standard Qualification Workflow

Workflow Stock Stock Prep (1 mg/mL in DMSO) Dilution Working Std (10-1000 ng/mL) Stock->Dilution Serial Dilution SysSuit System Suitability (6 Injections) Dilution->SysSuit Inject Middle Std Criteria Check Criteria: RSD < 2.0% Tailing < 1.5 SysSuit->Criteria Sample Sample Analysis (Plasma/Stability) Criteria->Sample Pass Fail Troubleshoot: Check pH/Column Criteria->Fail Fail Fail->Stock Re-prep

Caption: Figure 2. Step-by-step logic flow for qualifying the Sitagliptin N-Sulfate working standard prior to batch analysis.

Troubleshooting & Causality Analysis

Issue 1: Peak Fronting or Split Peaks

  • Cause: The N-Sulfate is highly acidic.[1] If the sample diluent is 100% organic or neutral pH, the mismatch with the mobile phase causes peak distortion.

  • Solution: Match the sample diluent to the initial mobile phase conditions (95% Water / 5% ACN + 0.1% Formic Acid).

Issue 2: Low Sensitivity in MS

  • Cause: Source fragmentation. The sulfate group is labile. If the Cone Voltage is too high, the sulfate falls off in the source (

    
     486 
    
    
    
    406) before the quadrupole selects it.
  • Solution: Perform a "Source Fragmentation Scan." Lower the Cone Voltage/Declustering Potential until the parent ion (486.1) intensity is maximized.

Issue 3: Retention Time Shift

  • Cause: pH fluctuation. The retention of the sulfamic acid moiety is sensitive to pH changes around pKa 1-2.

  • Solution: Use fresh buffer daily. Ensure Formic Acid concentration is precise (0.1%).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46782925, Sitagliptin N-sulfate.[1] Retrieved from [Link][1]

  • Dubey, N. et al. (2012).Metabolite Identification of Sitagliptin in Human Plasma and Urine by Liquid Chromatography/Tandem Mass Spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Regulatory framework for reporting metabolite/degradation thresholds).[1]

Sources

Protocol for synthesizing Sitagliptin N-Sulfate Sodium Salt for research

[1]

Introduction & Scientific Context

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 diabetes.[1][2][3][4][5] During metabolic profiling and stability studies, the primary amine of the

Sitagliptin N-Sulfate11

Chemical Principle: The synthesis targets the selective sulfation of the primary aliphatic amine without affecting the triazolopyrazine ring or the amide backbone. We utilize the Sulfur Trioxide-Pyridine complex (


)16

Key Challenges:

  • Regioselectivity: Ensuring sulfation occurs strictly at the primary amine.

  • Hydrolytic Instability: N-sulfates (sulfamates) are acid-labile.[1] The protocol must maintain a neutral-to-basic pH during workup to prevent hydrolysis back to the parent amine.[1]

  • Salt Formation: Efficient conversion of the intermediate pyridinium salt to the stable sodium salt form.

Reaction Scheme & Mechanism

The reaction proceeds via the nucleophilic attack of the Sitagliptin primary amine onto the sulfur atom of the

ReactionSchemeSitagliptinSitagliptin Free Base(R-NH2)IntermediatePyridinium N-Sulfate(Intermediate)Sitagliptin->Intermediate Anhydrous Pyridine 55°C, 4hReagentSO3-Pyridine Complex(Mild Electrophile)Reagent->IntermediateProductSitagliptin N-SulfateSodium SaltIntermediate->Product pH Adjustment (9.5) LyophilizationNaOHNaOH (aq)(Salt Exchange)NaOH->Product

Figure 1: Reaction pathway for the N-sulfation of Sitagliptin using Sulfur Trioxide-Pyridine complex.

Detailed Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[7][8][9]PurityRole
Sitagliptin Free Base 407.311.0>98%Starting Material

Complex
159.161.545-50%

Sulfating Agent
Anhydrous Pyridine 79.10Solvent99.8%Solvent/Base
NaOH (1.0 M) 40.00-AR GradeSalt Formation
Dichloromethane (DCM) 84.93-HPLC GradeWashing

Safety Pre-requisites:

  • 
    :  Moisture sensitive. Handle in a fume hood; causes severe burns.
    
  • Pyridine: Toxic and malodorous. Use essentially anhydrous conditions to prevent

    
     hydrolysis to 
    
    
    .
Step-by-Step Synthesis Workflow

Step 1: Preparation of Reaction Mixture

  • Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Charge Sitagliptin Free Base (1.0 g, 2.45 mmol) into the flask.

    • Note: If starting with Sitagliptin Phosphate, you must first neutralize it with

      
       and extract the free base into DCM, dry, and evaporate.
      
  • Add Anhydrous Pyridine (10 mL) . Stir at Room Temperature (RT) until fully dissolved.

Step 2: Sulfation Reaction

  • Add Sulfur Trioxide-Pyridine Complex (0.58 g, 3.68 mmol, 1.5 eq) in one portion under nitrogen flow.

  • Heat the mixture to 55°C using an oil bath.

  • Monitor the reaction by HPLC or TLC (Mobile Phase: DCM/MeOH 9:1).

    • Endpoint: Disappearance of the Sitagliptin spot/peak (typically 3–5 hours).

    • Observation: The mixture may darken slightly, which is normal for pyridine reactions.

Step 3: Quenching and Salt Exchange (Critical)

  • Cool the reaction mixture to RT.

  • Slowly add Deionized Water (10 mL) to quench excess

    
    . Exothermic reaction - add dropwise.
    
  • Concentrate the mixture under reduced pressure (Rotavap) at 45°C to remove the majority of pyridine. A viscous oily residue (pyridinium salt) will remain.

  • Redissolve the residue in Deionized Water (15 mL) .

  • pH Adjustment: Carefully add 1.0 M NaOH dropwise while monitoring with a calibrated pH meter.

    • Target pH: 9.5 – 10.0 .

    • Mechanism:[1][3][10][11][12][13] This deprotonates the pyridinium cation, releasing free pyridine, and forms the sodium salt of the N-sulfate.

  • Wash: Extract the aqueous layer with Dichloromethane (2 x 15 mL) .

    • Purpose: Removes displaced pyridine and any unreacted Sitagliptin free base. The product (highly polar salt) remains in the aqueous phase.

Step 4: Isolation

  • Filter the aqueous phase through a 0.45 µm membrane to remove particulates.

  • Lyophilization: Freeze-dry the aqueous solution.

    • Avoid: Do not use acidic evaporation or high heat, as the N-sulfate bond is acid-sensitive.[1]

  • Yield: Expect an off-white to white hygroscopic solid (Target: 0.9 – 1.1 g).

Purification & Analytical Validation

For reference standard grade (>98% purity), Prep-HPLC is recommended.[1]

Purification Strategy (Prep-HPLC)
  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 19 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5). Do not use TFA or Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Logic: A neutral/slightly basic buffer prevents hydrolysis of the sulfamate on the column.

Characterization Data (Expected)
TechniqueParameterExpected Result
HPLC Purity> 98.0% (Area %)
MS (ESI-) m/z486.1

(Anionic mass of sulfated sitagliptin)
MS (ESI+) m/z532.1

(Sodium adduct)
1H NMR Chemical ShiftDownfield shift of the protons adjacent to the primary amine (

-protons) by ~0.5-0.8 ppm compared to free base.[1]
Solubility SolventSoluble in Water, MeOH; Insoluble in DCM, Hexane.
Self-Validating Workup Flow

Use this diagram to validate your isolation process.

WorkupFlowReactionMixCrude Reaction Mix(Pyridine + Product)EvapEvaporate PyridineReactionMix->EvapWaterAddAdd Water + 1M NaOH(Target pH 9.5)Evap->WaterAddExtractionDCM ExtractionWaterAdd->ExtractionOrgLayerOrganic Layer(Discard Pyridine/SM)Extraction->OrgLayerImpuritiesAqLayerAqueous Layer(Contains Product)Extraction->AqLayerProductLyophilLyophilizationAqLayer->LyophilFinalSitagliptin N-SulfateSodium SaltLyophil->Final

Figure 2: Workup and isolation logic flow ensuring removal of pyridine and formation of sodium salt.

Troubleshooting & Critical Control Points

  • Issue: Hydrolysis of Product.

    • Cause: Exposure to acidic pH during workup or HPLC.

    • Solution: Ensure all aqueous buffers are pH > 7.0. Store the solid at -20°C under desiccant.

  • Issue: Residual Pyridine.

    • Cause: Inefficient evaporation or extraction.

    • Solution: Pyridine signals in NMR are distinct (aromatic region). If present, repeat the DCM wash of the aqueous phase at pH 9.5.

  • Issue: Incomplete Reaction.

    • Cause: Moisture in reagents.

    • Solution: Use freshly opened

      
       and dry pyridine over molecular sieves.
      

References

  • Dubois, L., et al. (2012). Metabolic Profiling of Sitagliptin in Human Plasma and Urine.[14] Drug Metabolism and Disposition. (Context: Identification of N-sulfate metabolite M7).[1]

  • Alves Giordani, C.F., et al. (2018). Determination of sitagliptin in the presence of its organic impurities.[12][15] ResearchGate.[15] (Context: Impurity structures).

  • Spivey, A. C., et al. (2003). Sulfur Trioxide Complexes in Organic Synthesis.[6][9][16][17] Organic Syntheses.[6][12][18][19] (Context: General protocol for amine sulfation using SO3-Pyridine).

  • SynThink Chemicals. (2023). This compound Reference Standard Data.[1][20] (Context: Physical properties and CAS verification).

Sources

Application Note: A Comprehensive Guide to Forced Degradation Studies of Sitagliptin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale Behind Stress Testing in Pharmaceutical Development

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] These studies are designed to identify the likely degradation products of a drug substance, which in turn helps in understanding the intrinsic stability of the molecule and in developing stable formulations.[1] Furthermore, forced degradation studies are instrumental in the development and validation of stability-indicating analytical methods.[1][2] The core principle of these studies is to subject the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[2][3] A well-executed forced degradation study should aim for a target degradation of 5-20%, as this provides sufficient amounts of degradation products for characterization without completely destroying the parent molecule.[2][3]

This application note provides a detailed protocol and scientific rationale for conducting forced degradation studies on Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[4][5] We will explore the degradation pathways of Sitagliptin under various stress conditions and address the formation of its N-Sulfate derivative, clarifying its origin.

Understanding Sitagliptin's Stability Profile

Sitagliptin is known to be susceptible to degradation under certain stress conditions, particularly hydrolysis in acidic and alkaline environments.[2][6] Understanding its degradation profile is crucial for ensuring the safety and efficacy of its pharmaceutical formulations. The primary goal of stress testing Sitagliptin is to generate a degradation profile that is representative of what might be observed during its shelf life, albeit on an accelerated timescale.

A Note on Sitagliptin N-Sulfate: Metabolite vs. Degradant

While investigating the impurities of Sitagliptin, it is important to distinguish between degradation products and metabolites. The N-Sulfate of Sitagliptin has been identified as a phase II metabolite in human plasma, urine, and feces.[7] Metabolic processes, which occur in vivo, can lead to the formation of different molecular entities than chemical degradation, which occurs ex vivo under stress conditions. Our comprehensive review of the literature on forced degradation of Sitagliptin did not yield evidence of N-Sulfate formation under typical stress conditions like acid/base hydrolysis, oxidation, heat, or photolysis. Therefore, while the N-Sulfate is a relevant related substance to consider from a toxicological and ADME (absorption, distribution, metabolism, and excretion) perspective, it is not typically a target analyte in forced degradation studies of the drug substance itself.

Experimental Workflow for Forced Degradation of Sitagliptin

The following diagram outlines a typical workflow for a forced degradation study of Sitagliptin, from sample preparation to analysis and characterization.

Forced_Degradation_Workflow Experimental Workflow for Sitagliptin Forced Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Sitagliptin_API Sitagliptin API/Formulation Stock_Solution Prepare Stock Solution (e.g., in Methanol/Water) Sitagliptin_API->Stock_Solution Acid Acid Hydrolysis (e.g., 0.1N - 2.5M HCl, 60°C) Stock_Solution->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1N NaOH, RT/Elevated Temp) Stock_Solution->Base Expose to Stress Oxidation Oxidative Degradation (e.g., 3-30% H2O2, RT) Stock_Solution->Oxidation Expose to Stress Thermal Thermal Degradation (e.g., 80°C, Solid State) Stock_Solution->Thermal Expose to Stress Photolytic Photolytic Degradation (UV/Vis Light) Stock_Solution->Photolytic Expose to Stress Neutralization Neutralize Acid/Base Samples Acid->Neutralization Base->Neutralization Dilution Dilute to Working Concentration Oxidation->Dilution Thermal->Dilution Photolytic->Dilution Neutralization->Dilution HPLC_UPLC HPLC/UPLC Analysis (Stability-Indicating Method) Dilution->HPLC_UPLC LC_MS LC-MS/MS for Impurity Identification HPLC_UPLC->LC_MS Characterize Peaks Characterization Structure Elucidation (NMR, if necessary) LC_MS->Characterization

Caption: Workflow for Sitagliptin Forced Degradation Study.

Detailed Protocols for Stress Studies

The following protocols are based on established methods and can be adapted based on the specific objectives of the study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

Materials and Reagents
  • Sitagliptin Phosphate reference standard

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Formic acid, for mobile phase adjustment

Protocol 1: Acidic Hydrolysis
  • Sample Preparation: Prepare a stock solution of Sitagliptin Phosphate in a suitable solvent (e.g., 1 mg/mL in a mixture of methanol and water).

  • Stress Condition: To an aliquot of the stock solution, add an equal volume of HCl to achieve a final concentration of 0.1 N to 2.5 M HCl.[4]

  • Incubation: Incubate the solution at a controlled temperature, for example, 60°C.[4] Monitor the degradation over time (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Neutralization: At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent concentration of NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC or UPLC-MS analysis.

Protocol 2: Basic Hydrolysis
  • Sample Preparation: Use the same stock solution as in the acidic hydrolysis protocol.

  • Stress Condition: To an aliquot of the stock solution, add an equal volume of NaOH to achieve a final concentration of 0.1 N.

  • Incubation: Incubate at room temperature or a slightly elevated temperature (e.g., 60°C) if degradation is slow. Monitor over a defined period (e.g., up to 2 weeks).

  • Neutralization: At each time point, withdraw an aliquot and neutralize with an equivalent concentration of HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase for analysis.

Protocol 3: Oxidative Degradation
  • Sample Preparation: Use the same stock solution.

  • Stress Condition: To an aliquot of the stock solution, add an equal volume of hydrogen peroxide to achieve a final concentration of 3-30%.

  • Incubation: Keep the solution at room temperature and monitor for up to 24 hours.

  • Analysis: Dilute the sample directly with the mobile phase for analysis.

Protocol 4: Thermal Degradation
  • Sample Preparation: Use Sitagliptin Phosphate as a solid powder.

  • Stress Condition: Place the solid sample in a controlled-temperature oven at, for example, 80°C for a specified period (e.g., up to 2 weeks).

  • Sample Processing: At each time point, dissolve a weighed amount of the stressed solid in the initial solvent to prepare a solution of known concentration.

  • Analysis: Dilute the solution as needed for analysis.

Protocol 5: Photolytic Degradation
  • Sample Preparation: Prepare a solution of Sitagliptin Phosphate and also expose the solid drug substance to light.

  • Stress Condition: Expose the samples to a combination of UV and visible light in a photostability chamber. The exposure should be consistent with ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the solutions directly after appropriate dilution. For the solid sample, dissolve and dilute as described for thermal degradation.

Analytical Methodology: A Stability-Indicating UPLC-MS Method

A robust, stability-indicating analytical method is paramount for separating the degradation products from the parent drug and from each other. A UPLC-MS method is highly recommended for its high resolution and ability to provide mass information for the identification of unknown degradants.

Parameter Condition
Column C18 column (e.g., 50 x 2.1mm, 1.8µm)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient to resolve all peaks (e.g., start with high aqueous phase and ramp up the organic phase)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 25 - 40°C
Injection Volume 0.5 - 5 µL
Detection UV at 265 nm and Mass Spectrometry (ESI+)

Known Degradation Pathways of Sitagliptin

Under forced degradation conditions, Sitagliptin primarily undergoes hydrolytic degradation.

Acidic Degradation

Under strong acidic conditions (e.g., 2.5 M HCl at 60°C), Sitagliptin has been shown to degrade, forming at least two major degradation products.[4] The primary degradation pathway involves the hydrolysis of the amide bond.

Acid_Degradation Simplified Acidic Degradation of Sitagliptin Sitagliptin Sitagliptin C16H15F3N5O DP1 Degradation Product 1 Amide Bond Cleavage Product Sitagliptin->DP1 HCl, Heat (Amide Hydrolysis) DP2 Degradation Product 2 Further degradation DP1->DP2 Further Degradation

Sources

Chromatographic separation of Sitagliptin and its N-Sulfate salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Chromatographic Separation of Sitagliptin and its N-Sulfate Impurity

Executive Summary

This application note details a robust chromatographic strategy for separating Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor, from its highly polar, acidic analog, Sitagliptin N-Sulfate .[1] While Sitagliptin is typically analyzed as a phosphate salt on C18 columns, the N-Sulfate impurity (a known metabolite and potential degradation product) poses a significant separation challenge due to its anionic character and early elution (often co-eluting with the void volume) in standard Reverse Phase (RP) systems.

We present a targeted protocol utilizing Pentafluorophenyl (PFP) stationary phase chemistry , leveraging specific fluorine-fluorine and dipole-dipole interactions to achieve superior retention and resolution of the N-Sulfate species without the need for ion-pairing reagents.[1]

Scientific Rationale & Separation Logic

The Separation Challenge
  • Sitagliptin (Base): A basic amine (

    
    ) with a hydrophobic fluorinated pharmacophore. It retains strongly on C18 columns but is prone to peak tailing due to silanol interactions.
    
  • Sitagliptin N-Sulfate (Impurity): The N-sulfation of the primary amine creates a sulfamic acid moiety (

    
    ).[1] This group is highly acidic (
    
    
    
    ) and remains ionized (anionic) across the typical HPLC pH range (2–8).
  • The Conflict: On a standard C18 column, the hydrophilic, anionic N-Sulfate is repelled by the stationary phase and elutes near the void volume (

    
    ), making quantification impossible.
    
The Solution: Fluorophenyl (PFP) Selectivity

Instead of using ion-pairing reagents (which contaminate LC-MS systems) or HILIC (which requires long equilibration), we utilize a PFP (Pentafluorophenyl) propyl stationary phase.[1]

  • Mechanism 1:

    
    -
    
    
    
    and Dipole Interactions:
    The PFP ring is electron-deficient, interacting strongly with the electron-rich nitrogen lone pairs and the electronegative fluorine atoms on the Sitagliptin backbone.[1]
  • Mechanism 2: Shape Selectivity: PFP phases offer unique selectivity for halogenated compounds. Since both analytes contain a trifluorophenyl group, the PFP phase engages in specific "fluorine-fluorine" interactions that enhance retention for both species, pulling the polar N-Sulfate away from the void.[1]

Experimental Protocol

Instrumentation & Materials
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC) equipped with a Binary Pump and Diode Array Detector (DAD).

  • Detector: UV-Vis at 268 nm (Sitagliptin

    
    ) and 210 nm  (for enhanced sensitivity of the sulfate).
    
  • Column: Kinetex® 2.6 µm F5 (PFP Core-Shell) or Agilent Pursuit 5 PFP .

    • Dimensions: 150 x 4.6 mm (for HPLC) or 100 x 2.1 mm (for UHPLC).

  • Reagents: LC-MS Grade Acetonitrile, Ammonium Formate, Formic Acid, Water.[1]

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? This pH suppresses the ionization of residual silanols (reducing tailing for Sitagliptin base) while keeping the N-Sulfate fully ionized (anionic) but sufficiently solvated to interact with the PFP phase.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

Flow Rate: 1.0 mL/min (4.6 mm ID) or 0.4 mL/min (2.1 mm ID). Temperature: 35°C.

Time (min)% Mobile Phase A% Mobile Phase BDescription
0.0 955Loading: High aqueous content forces the polar N-Sulfate to partition into the stationary phase.[1]
2.0 955Isocratic Hold: Essential for retaining the early-eluting N-Sulfate.
12.0 4060Gradient Ramp: Elutes the hydrophobic Sitagliptin parent.[1]
15.0 4060Wash: Ensures elution of any late eluters.
15.1 955Re-equilibration: Return to initial conditions.
20.0 955Ready: System ready for next injection.
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v).

    • Critical: Do not use 100% organic diluent. The high solubility of Sitagliptin base in organic solvents can lead to "solvent breakthrough" where the polar N-Sulfate is carried through the column unretained.

  • Stability Warning: N-Sulfates can be acid-labile.[1] Analyze samples within 24 hours and store at 4°C in the autosampler.

Visualizing the Methodology

Method Development Workflow

The following diagram illustrates the decision matrix used to select the PFP stationary phase over C18 or HILIC.

MethodDevelopment Start Analyte Pair: Sitagliptin (Base) + N-Sulfate (Acid) C18_Check Standard C18 Column (pH 2-8) Start->C18_Check Issue_Void Issue: N-Sulfate elutes in Void (t0) C18_Check->Issue_Void Polarity Mismatch Decision Select Alternative Mode Issue_Void->Decision HILIC HILIC Mode (High Organic Start) Decision->HILIC Option A PFP Fluorophenyl (PFP) Mode (High Aqueous Start) Decision->PFP Option B (Recommended) HILIC_ProsCons Pros: High Retention Cons: Long Equilibration, Solubility Issues HILIC->HILIC_ProsCons PFP_ProsCons Pros: Unique F-F Selectivity, Robust in RP conditions PFP->PFP_ProsCons Final_Protocol Final Protocol: PFP Column, pH 3.0 Gradient Elution PFP_ProsCons->Final_Protocol

Caption: Decision tree for selecting PFP chemistry to overcome the void elution of Sitagliptin N-Sulfate.

Interaction Mechanism

This diagram details how the PFP phase interacts differently with the two analytes.

Interactions PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Interaction_1 Pi-Pi Interaction PFP_Phase->Interaction_1 Interaction_2 Dipole-Dipole (F-F) PFP_Phase->Interaction_2 Sitagliptin Sitagliptin Base (Hydrophobic + F-atoms) Sitagliptin->Interaction_1 Sitagliptin->Interaction_2 Interaction_3 Hydrophobic Retention Sitagliptin->Interaction_3 Sulfate N-Sulfate Impurity (Anionic Head + F-atoms) Sulfate->Interaction_1 Sulfate->Interaction_2 Critical for Retention

Caption: Mechanistic interactions on PFP phase. Fluorine-Fluorine dipoles are critical for retaining the N-Sulfate.[1]

System Suitability & Validation Criteria

To ensure the method is "self-validating" and robust, the following acceptance criteria must be met during routine analysis.

ParameterAcceptance CriteriaScientific Justification
Resolution (

)

between N-Sulfate and Void
Ensures the impurity is not co-eluting with unretained salts or solvent fronts.
Resolution (

)

between N-Sulfate and Sitagliptin
The large separation window confirms the selectivity difference between the ionic sulfate and hydrophobic base.
Tailing Factor (

)

for Sitagliptin
Basic drugs often tail; pH 3.0 and high ionic strength (20mM) buffer mitigate this.
Precision (RSD)

(n=6 injections)
Verifies the equilibration time is sufficient for the PFP phase.

References

  • United States Pharmacopeia (USP). Sitagliptin Tablets Monograph: Organic Impurities.[2] USP-NF.[1] Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46782925: Sitagliptin N-sulfate.[1]Link[1]

  • BOC Sciences. Sitagliptin Impurities and Reference Standards. (Reference for impurity existence).

  • Agilent Technologies. Analysis of Positional Isomers and Structurally Similar Compounds Using Agilent Pursuit PFP. (Application of PFP for fluorinated compounds). Link

  • Dubey, R. et al. Rapid Stability Indicating RP-HPLC Method for Sitagliptin Phosphate.[1] (Basis for standard RP conditions). Link

Sources

Troubleshooting & Optimization

Overcoming poor solubility of Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sitagliptin N-Sulfate Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and ensure the integrity of your results.

Introduction to Sitagliptin N-Sulfate

Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] The N-Sulfate sodium salt is a specific form of a sitagliptin-related compound. While the commercially available form of sitagliptin is typically the phosphate monohydrate salt, known for its good solubility and stability,[2][3] other salt forms or related compounds like the N-Sulfate may exhibit different physicochemical properties, including significantly lower aqueous solubility.[4][5]

The poor solubility of this compound can pose significant challenges in various experimental settings, from analytical method development to in vitro biological assays. Understanding and overcoming this limitation is critical for accurate and reproducible research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The solubility of this compound is inherently low in aqueous solutions. One available data point indicates it is only slightly soluble in methanol, suggesting even lower solubility in water.[4] This is in contrast to sitagliptin phosphate, which is highly soluble in water.[3][6] The presence of the N-sulfate group can significantly alter the molecule's polarity and crystal lattice energy, leading to reduced interaction with water molecules. Furthermore, sitagliptin's ionization and solubility are pH-dependent.[7][8] The N-sulfate derivative may have a different pKa profile, making its solubility sensitive to the pH of your buffer.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?

A2: Absolutely. If the compound precipitates in your cell culture medium, the actual concentration exposed to the cells will be much lower and more variable than your intended concentration. This can lead to erroneous dose-response curves and a lack of reproducibility. It is crucial to ensure the compound is fully dissolved in the final assay medium at the highest concentration tested.

Q3: Can I just use DMSO to dissolve the compound?

A3: While DMSO is a powerful organic solvent that can dissolve many poorly soluble compounds, it must be used with caution. High concentrations of DMSO can be toxic to cells and may interfere with certain biological assays. Typically, a concentrated stock solution is prepared in DMSO, and then serially diluted into the aqueous assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (usually <0.5%) and consistent across all experimental conditions, including controls. Even with a DMSO stock, the compound can still precipitate upon dilution into an aqueous medium (a phenomenon known as "crashing out").

Q4: What is the first step I should take to troubleshoot solubility issues?

A4: The first step is to perform a systematic solubility assessment. This involves testing the solubility of the compound in a range of solvents and pH conditions relevant to your experiment. This will provide you with the empirical data needed to select an appropriate solvent system. A detailed protocol for a basic solubility assessment is provided below.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Compound fails to dissolve in the desired aqueous buffer (e.g., PBS, cell culture media).

The polarity and pH of the buffer are not optimal for solubilizing the N-Sulfate salt form. The compound's crystal lattice energy may be too high to be overcome by hydration.

Caption: Troubleshooting workflow for poor aqueous solubility.

  • pH Modification: Since sitagliptin is an amphoteric molecule, its solubility is highly dependent on pH.[8] Systematically test the solubility in a range of buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for alkaline pH).

    • Insight: Salt forms of drugs can sometimes convert to their less soluble free base or free acid form at certain pH values, a process known as disproportionation.[9] Understanding the pH-solubility profile is key to preventing this.

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of poorly soluble drugs.[10][11][12]

    • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[13]

    • Approach: Prepare a concentrated stock solution in the co-solvent and then dilute it into your aqueous buffer. Start with a low percentage of co-solvent (e.g., 5-10%) and increase as needed, keeping in mind the tolerance of your experimental system.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly higher aqueous solubility.[14][15][16][17]

    • Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

    • Approach: Prepare a solution of the cyclodextrin in your buffer and then add the Sitagliptin N-Sulfate powder. Stir or sonicate the mixture to facilitate complex formation.

Issue 2: Compound precipitates out of solution after dilution from an organic stock.

The aqueous buffer has a much lower solubilizing capacity than the organic stock solvent (e.g., DMSO). When the stock is diluted, the concentration of the organic solvent drops, and the drug crashes out of the supersaturated solution.

G A Start: Precipitation on Dilution B Reduce Stock Concentration in DMSO A->B C Modify Dilution Protocol (e.g., stepwise, vortexing) A->C D Is Precipitation Resolved? B->D C->D E Use a Co-solvent System (e.g., DMSO/PEG 400) D->E No G End: Stable Solution D->G Yes F Prepare a Cyclodextrin Complex E->F E->G F->G

Caption: Workflow to address precipitation after dilution.

  • Optimize Dilution:

    • Lower the Stock Concentration: Using a less concentrated stock solution in DMSO means less of a "shock" when diluting into the aqueous phase.

    • Modify the Dilution Technique: Add the stock solution to the buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent localized supersaturation and precipitation.

  • Employ Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 can form micelles that encapsulate the drug, keeping it in solution.[13][18] Use concentrations above the critical micelle concentration (CMC).

    • Formulation as a Solid Dispersion: For more advanced applications, creating a solid dispersion of the drug in a hydrophilic polymer matrix can dramatically enhance dissolution rates and solubility.[19][20][21][22] This involves dissolving both the drug and a carrier (like PVP K30 or Soluplus®) in a common solvent and then removing the solvent, resulting in an amorphous dispersion of the drug.[19][22]

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.[8]

Objective: To determine the saturation solubility of this compound in various solvent systems.

Materials:

  • This compound

  • Selection of solvents: Purified water, PBS (pH 7.4), 0.1 M HCl (pH ~1), pH 4.5 Acetate Buffer, pH 10 Carbonate Buffer, Ethanol, Methanol, Propylene Glycol.

  • 2 mL screw-cap vials

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification.[23][24][25][26]

Methodology:

  • Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end.

  • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

  • Seal the vials tightly and place them on an orbital shaker.

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After agitation, allow the vials to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove a known volume of the clear supernatant.

  • Dilute the supernatant with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV at ~267 nm).[24][25]

  • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a stock solution of this compound with enhanced aqueous solubility using HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS pH 7.4)

  • Magnetic stirrer and stir bar

  • Sonicator bath

Methodology:

  • Prepare a 10% (w/v) solution of HP-β-CD in the desired buffer (e.g., dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer). Gentle warming may be required. Allow to cool to room temperature.

  • Weigh the required amount of this compound to achieve the target final concentration.

  • Slowly add the Sitagliptin N-Sulfate powder to the stirring HP-β-CD solution.

  • Continue stirring for several hours (4-24 hours) at room temperature, protected from light.

  • If solid remains, briefly sonicate the mixture (e.g., 15-30 minutes) to aid dissolution and complex formation.

  • Visually inspect the solution for any remaining particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The resulting clear solution is your stock solution. It is recommended to confirm the concentration of the final filtered solution analytically.

Strategy Mechanism Pros Cons
pH Adjustment Increases the proportion of the ionized (more soluble) form of the drug.Simple, cost-effective.May not be compatible with biological systems; risk of chemical degradation at extreme pH.[27]
Co-solvents Reduces the polarity of the solvent system, decreasing interfacial tension.[10]Effective for many compounds; easy to prepare.Potential for solvent toxicity in biological assays; can cause precipitation on dilution.
Cyclodextrins Encapsulates the drug in a soluble host-guest complex.[14][28]High solubilization potential; generally low toxicity.Can be more expensive; may affect drug-target interactions in some assays.
Surfactants Forms micelles that solubilize the hydrophobic drug.[13][18]Effective at low concentrations (above CMC).Can interfere with cell membranes and some assays.
Solid Dispersions Disperses the drug in an amorphous state within a hydrophilic carrier, preventing crystallization.[19][29]Significant increase in dissolution and apparent solubility.Requires more complex preparation (e.g., solvent evaporation, spray drying).

References

  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. Available from: [Link]

  • Jetir. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. Available from: [Link]

  • Paudwal, G. et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available from: [Link]

  • Dixit, A. et al. (2014). A Review:Solid Dispersion, a Technique of Solubility Enhancement. J Drug Deliv Ther. Available from: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Jadhav, N. et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Popescu, C. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available from: [Link]

  • accessdata.fda.gov. (2017). FINDING OF NO SIGNIFICANT IMPACT for ERTUGLIFLOZIN and SITAGLIPTIN. Available from: [Link]

  • Strickley, R.G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available from: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • ProQuest. (n.d.). Analytical Methods of Antidiabetic Drugs - Sitagliptin, Saxagliptin, Linagliptin, Alogliptin, Gemifibrozil, Troglitazone, Pioglitazone and Rosiglitazone: A Review. Available from: [Link]

  • Med-Crave. (2025). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Available from: [Link]

  • International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. Available from: [Link]

  • Al-Kindi Center for Research and Development. (n.d.). Comparison In-vitro Release and pH Effect Among Different Oral Antidiabetic Drugs: Review Article. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Analytical Methods for Determination of Sitagliptin. Available from: [Link]

  • Systematic Reviews in Pharmacy. (n.d.). E-ISSN 0976-2779. Available from: [Link]

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Available from: [Link]

  • Impactfactor. (n.d.). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Available from: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Journal of Medical and Health Studies. (2022). Comparison In-vitro Release and pH Effect Among Different Oral Antidiabetic Drugs: Review Article. Available from: [Link]

  • Bertol, C.D., et al. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. MDPI. Available from: [Link]

  • Kim, D.W., et al. (2023). Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets: Pre-Formulation, Formulation, and Human Bioequivalence Studies. PMC. Available from: [Link]

  • PubChem. (n.d.). Sitagliptin. NIH. Available from: [Link]

  • Drug Analytical Research. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. (2022). Formulation and Evaluation of Sitagliptin Liposomes. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • MilliporeSigma. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • FAO AGRIS. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Available from: [Link]

  • PubMed. (2019). Solid-State Characterization of Different Crystalline Forms of Sitagliptin. Available from: [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Available from: [Link]

  • AAPS PharmSciTech. (n.d.). Sitagliptin Phosphate: Development of a Dissolution Method for Coated Tablets Based on In Vivo Data for Improving Medium Sensitivity. Available from: [Link]

  • ResearchGate. (n.d.). Formulation, optimization, and evaluation of sitagliptin and simvastatin rapidly dissolving tablets. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2023). Formulation and Evaluation of Fast Dissolving Oral Films of Sitagliptin Phosphate by Solvent Casting Method. Available from: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). CO-SOLVENCY AND ANTI-SOLVENT METHOD FOR THE SOLUBILITY ENHANCEMENT- AN OVERVIEW. Available from: [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available from: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Sitagliptin and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting for Sitagliptin (STG) and Metabolites Target Audience: Analytical Chemists, drug metabolism and pharmacokinetics (DMPK) Scientists.

Introduction: The Analytical Challenge

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor containing a primary amine and a triazolopyrazine moiety.[1] This structure presents two distinct chromatographic challenges:

  • Basic Basicity: The primary amine (

    
    ) interacts strongly with residual silanol groups on silica-based columns, leading to severe peak tailing.
    
  • Polarity of Metabolites: Sitagliptin is minimally metabolized. Its major metabolite, M1 (cis-3-hydroxy derivative), and minor metabolites (M2–M6) are structurally very similar and more polar than the parent drug, often leading to co-elution near the void volume in standard Reverse Phase (RP) conditions.

This guide moves beyond standard pharmacopeial methods to provide an optimized, stability-indicating workflow for separating the parent drug from its polar metabolites and degradation products.

Module 1: The "Gold Standard" Protocol

Optimized Chromatographic Conditions

Why this works: This protocol utilizes a high-coverage, end-capped C18 column to minimize silanol interactions. The acidic pH ensures the basic amine remains protonated (improving solubility) while suppressing the ionization of residual silanols (reducing tailing).

ParameterSpecificationRationale
Column Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or Waters XSelect CSH C18 Superficially porous particles (SPP) provide high efficiency at lower backpressure. "Charged Surface Hybrid" (CSH) technology specifically targets basic loadability.
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (pH 2.5) + 0.1% Triethylamine (TEA)Low pH suppresses silanol ionization. TEA acts as a "sacrificial base" to block active sites.
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)ACN provides sharper peaks; Methanol modifies selectivity for polar metabolites.
Flow Rate 0.8 – 1.0 mL/minOptimized for Van Deemter minima of 2.7 µm particles.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Detection UV @ 205 nm (Metabolites) / 268 nm (Parent)205 nm maximizes sensitivity for the non-chromophoric backbone of metabolites; 268 nm is specific to the fluorophenyl ring.
Gradient Program (Metabolite Profiling)

Standard isocratic methods often miss late-eluting impurities or merge early-eluting polar metabolites (M1) with the solvent front. Use this gradient:

  • 0-2 min: 5% B (Hold to retain polar M1/M2)

  • 2-15 min: 5%

    
     60% B (Linear ramp)
    
  • 15-20 min: 60% B (Wash lipophilic degradants)

  • 20-25 min: 5% B (Re-equilibration)

Module 2: Visualizing the Workflow

The following diagram outlines the logical flow for developing a separation method for Sitagliptin, specifically deciding between RP-HPLC and HILIC based on metabolite polarity.

MethodDev Start Start: Sitagliptin Metabolite Profiling CheckPolarity Analyze Metabolite Polarity (LogP values) Start->CheckPolarity Decision Are metabolites highly polar (elute < 1.5 x t0)? CheckPolarity->Decision RP_Path Standard RP-HPLC (C18 / Phenyl-Hexyl) Decision->RP_Path No (Moderately Polar) HILIC_Path HILIC Mode (ZIC-HILIC / Amide) Decision->HILIC_Path Yes (M1/M2 very polar) Opt_RP Optimize RP: 1. pH 2.5 (Phosphate) 2. Add TEA or Ion Pair 3. Gradient 5-60% B RP_Path->Opt_RP Opt_HILIC Optimize HILIC: 1. ACN/Buffer (High Organic) 2. pH 4.5-6.0 (Ammonium Acetate) HILIC_Path->Opt_HILIC Validation Validation: Resolution (Rs > 2.0) Tailing Factor (T < 1.5) Opt_RP->Validation Opt_HILIC->Validation

Caption: Decision matrix for selecting Reverse Phase vs. HILIC modes based on metabolite polarity retention requirements.

Module 3: Troubleshooting Center (Q&A)

Issue 1: Peak Tailing of the Parent Drug

User Question: "My Sitagliptin peak has a tailing factor (


) of 1.8, causing integration errors. I'm using a standard C18 column with water/ACN. What is wrong?"

Technical Diagnosis: Sitagliptin is a basic amine. At neutral pH, silanols on the silica support are ionized (


). The positively charged amine of Sitagliptin interacts electrostatically with these silanols, causing "secondary retention" (tailing).

Corrective Actions:

  • Lower the pH: Adjust the aqueous mobile phase to pH 2.5 using phosphate buffer. This protonates the silanols (

    
    ), making them neutral and reducing interaction.
    
  • Add a Silanol Blocker: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the remaining active silanol sites.

  • Switch Column: Use a "Base-Deactivated" column (e.g., Agilent Eclipse Plus or Waters XBridge) designed with high carbon loading and exhaustive end-capping.

Issue 2: Co-elution of Metabolite M1 and Void Volume

User Question: "I see a peak at 1.2 minutes, but it merges with the solvent front. I suspect it's the hydroxylated metabolite M1.[2] How do I retain it?"

Technical Diagnosis: M1 is more polar than Sitagliptin due to the hydroxyl group. In standard C18 RP-HPLC, it has low affinity for the hydrophobic stationary phase and elutes too quickly.

Corrective Actions:

  • Reduce Initial Organic Strength: Start your gradient at 0-2% Organic (instead of 10-20%) and hold for 2 minutes. This forces the polar metabolite to interact with the stationary phase.

  • Change Selectivity: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases offer

    
     interactions with the fluorophenyl group of Sitagliptin and its metabolites, providing alternative retention mechanisms beyond simple hydrophobicity.
    
  • HILIC Mode: If M1 retention is still insufficient, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a bare silica or amide column with high-organic mobile phase (e.g., 90% ACN).

Issue 3: "Ghost Peaks" in Gradient Run

User Question: "I see small peaks appearing at 12 and 14 minutes in my blank injections. They interfere with my minor metabolite quantification."

Technical Diagnosis: This is likely "Gradient Ghosting"—impurities in the mobile phase (often the water source or buffer salts) concentrating on the column during the equilibration phase and eluting as the organic percentage increases.

Corrective Actions:

  • Source Check: Use HPLC-grade water and high-purity buffer salts.

  • Trap Column: Install a C18 Ghost Trap column between the pump mixer and the injector. This traps mobile phase impurities before they reach the analytical column but does not affect the sample.

Module 4: Troubleshooting Logic Tree

Use this diagram to diagnose resolution and peak shape issues during live experiments.

Troubleshooting Problem Identify Problem Tailing Peak Tailing (T > 1.5) Problem->Tailing Drift RT Drift Problem->Drift Coelution Co-elution (Parent + M1) Problem->Coelution Check_pH Check pH < 3.0? Tailing->Check_pH Check_Temp Column Oven Stable? Drift->Check_Temp Check_Org Initial %B Too High? Coelution->Check_Org Action_pH Adjust pH to 2.5 Add 0.1% TEA Check_pH->Action_pH No Action_Col Switch to CSH or PFP Column Check_pH->Action_Col Yes Action_Equil Increase Equilibration Time (10-20 col vols) Check_Temp->Action_Equil Yes Action_Grad Start at 2% B Hold 2 mins Check_Org->Action_Grad Yes

Caption: Diagnostic logic for resolving common HPLC anomalies associated with Sitagliptin analysis.

References

  • Asian Journal of Research in Pharmaceutical Sciences. (2025). Development and Validation of A Stability-Indicating RP-HPLC Method for the Determination of Sitagliptin Phosphate. 3[1][4][5][6][7]

  • SciSpace. (2025).[5] A validated stability indicating HPLC method for determination of sitagliptin. 8[1][4][5][6][7][9][8][10]

  • Phenomenex. (2025).[4][5][9] Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux® 5 µm Amylose-1 Column. 6[1][4][5][6][7][9][8][10]

  • Longdom Publishing. (2025). Identification of Novel Metabolic Pathways of Sitagliptin (STG). 2[1][2][4][5][6][7][9][8][10][11]

  • Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. 10

Sources

Technical Guide: Minimizing Degradation of Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Issue: Researchers frequently observe the disappearance of the Sitagliptin N-Sulfate peak during HPLC/LC-MS analysis, often accompanied by a stoichiometric increase in the parent Sitagliptin peak.

The Root Cause: Sitagliptin N-Sulfate is a sulfamate (N-substituted sulfamic acid derivative). Unlike sulfonamides, sulfamates are thermodynamically unstable in acidic environments. The nitrogen-sulfur (


) bond is highly susceptible to acid-catalyzed hydrolysis, a reaction that rapidly reverts the molecule to its parent amine (Sitagliptin) and inorganic sulfate.

The Trap: Standard analytical methods for Sitagliptin (parent) typically utilize acidic mobile phases (e.g., 0.1% TFA or Formic Acid, pH ~2.0) to protonate the primary amine for optimal peak shape on C18 columns. Applying this standard method to the N-Sulfate impurity will cause on-column degradation , leading to inaccurate quantification and "ghost" peaks.

The Degradation Mechanism

To prevent degradation, one must understand the enemy. The hydrolysis of Sitagliptin N-Sulfate is driven by protonation of the bridging nitrogen or the sulfonate oxygen, followed by nucleophilic attack by water.

Pathway Visualization

G NSulfate Sitagliptin N-Sulfate (R-NH-SO3-) Intermediate Zwitterionic Intermediate (R-NH2+-SO3-) NSulfate->Intermediate Protonation (Fast) Acid Acidic Medium (H+) Acid->Intermediate Water Hydrolysis (+ H2O) Intermediate->Water Rate Limiting Step Sitagliptin Sitagliptin (R-NH2) Water->Sitagliptin Sulfate Sulfate Ion (HSO4-) Water->Sulfate

Figure 1: Acid-catalyzed hydrolysis pathway of Sitagliptin N-Sulfate. Note that the reaction is irreversible under analytical conditions.

Troubleshooting & Optimization Guide (Q&A)

Section A: Sample Preparation (The "Silent Killer")

Q: My sample is degrading in the autosampler before injection. Why? A: You are likely using an acidic diluent. Many generic diluents (e.g., 0.1% Formic Acid in Water/MeCN) are designed for positive mode ESI MS but are fatal to sulfamates.

Protocol:

  • Eliminate Acid: Remove all TFA, Formic Acid, or Acetic Acid from your diluent.

  • Buffer the Diluent: Use a neutral buffer to counteract any residual acidity.

    • Recommended: 10 mM Ammonium Bicarbonate (pH ~7.8) or Phosphate Buffer (pH 7.0).

  • Temperature Control: Sulfamate hydrolysis is endothermic. Maintain autosampler temperature at 4°C ± 2°C . Never leave samples at room temperature overnight.

Q: Can I use pure organic solvents? A: Use caution. While hydrolysis requires water, protic solvents like Methanol can sometimes facilitate solvolysis.

  • Best Practice: Use Acetonitrile/Water mixtures (e.g., 50:50 v/v) buffered to pH 7.0.

  • Avoid: Pure Methanol (risk of methanolysis) or unbuffered water (pH can drift acidic due to atmospheric CO2 absorption).

Section B: Chromatographic Conditions

Q: I see the peak tailing when I switch to neutral pH. How do I fix this? A: Sitagliptin is a base. At neutral pH, it is less ionized, which can cause secondary interactions with silanols on the column.

  • Solution 1 (High pH Stable Columns): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax Extend-C18) capable of operating at pH 9-10. High pH keeps the amine deprotonated (neutral), improving peak shape without acid.

  • Solution 2 (HILIC): N-Sulfates are highly polar. HILIC (Hydrophilic Interaction Liquid Chromatography) using Ammonium Acetate (pH 6.8) in High Organic/Low Aqueous mobile phases is often superior for stability and retention.

Q: What is the "Safe Zone" for Mobile Phase pH? A:

pH Range Stability Prediction Recommendation
< 3.0 Critical Failure DO NOT USE. Rapid hydrolysis on-column.
3.0 - 5.0 Moderate Risk Degradation possible during long runs.
6.0 - 8.0 Optimal Stable. Best for quantitative analysis.

| > 9.0 | Good | Stable, but check column pH limits. |

Section C: Storage & Handling

Q: How should I store the reference standard powder? A:

  • Hygroscopicity: Sodium salts are often hygroscopic. Moisture absorption leads to local acidity and degradation.

  • Protocol: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Validated Experimental Workflow

Follow this decision tree to establish a stable analytical method.

Workflow Start Start Method Development CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 5.0? CheckPH->IsAcidic Stop STOP: High Risk of Hydrolysis IsAcidic->Stop Yes ColumnSel Select Column IsAcidic->ColumnSel No SwitchBuffer Switch to 10mM Ammonium Bicarbonate Stop->SwitchBuffer SwitchBuffer->ColumnSel RP Reversed Phase (C18) High pH Resistant ColumnSel->RP HILIC HILIC Mode (Polar Retention) ColumnSel->HILIC Prep Sample Prep: Diluent pH 7.0, 4°C RP->Prep HILIC->Prep Inject Inject & Analyze Prep->Inject

Figure 2: Method development decision tree for N-Sulfate impurities.

References

  • Spillman, B. J., et al. (1982). Mechanism of the Acid-Catalyzed Hydrolysis of Sulfamates. Journal of the American Chemical Society. Link (Foundational chemistry on N-S bond instability).

  • Dubey, R., et al. (2012). Stability indicating RP-HPLC method for Sitagliptin Phosphate. Journal of Applied Pharmaceutical Science. Link (Context for standard Sitagliptin methods which typically use acidic conditions, contrasting with the needs of the N-sulfate).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link (Regulatory framework for stability testing).

  • Al-Rimawi, F. (2014). Development and Validation of an HPLC Method for the Determination of Sitagliptin. Journal of Chromatographic Science. Link (Demonstrates the standard acidic approach to be avoided for N-sulfates).

Enhancing mass spectrometry signal for Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sitagliptin N-Sulfate Analysis

Topic: Enhancing Mass Spectrometry Signal for Sitagliptin N-Sulfate Sodium Salt Role: Senior Application Scientist Status: Active Support Ticket

Executive Summary: The "Fragile Signal" Challenge

Analyzing Sitagliptin N-Sulfate (CAS: 2470126-25-9) presents a distinct paradox compared to the parent drug. While Sitagliptin is a robust base easily detected in positive electrospray ionization (ESI+), its N-sulfate metabolite is thermally labile and highly polar .

The most common user failure mode is In-Source Fragmentation (ISF) . The sulfate group (


) often detaches in the ion source before detection, leading researchers to incorrectly conclude the compound is absent or has degraded, when in reality, they are detecting the desulfated parent ion.

This guide addresses the three critical bottlenecks: Signal Preservation (ISF) , Ionization Polarity , and Sodium Adduct Management .

Part 1: Critical Troubleshooting (Q&A)

Q1: I see a strong signal for Sitagliptin, but the N-Sulfate peak is missing or extremely weak. Is my standard degraded?

Diagnosis: Likely In-Source Fragmentation (ISF) , not chemical degradation. The N-Sulfate bond is fragile. High temperatures and high declustering potentials (DP/Cone Voltage) strip the


 group inside the source before the mass filter.

The Fix:

  • Switch to Negative Mode (ESI-): Sulfates ionize far more efficiently as

    
    .
    
  • Lower Source Temperature: Reduce desolvation temperature (e.g., from 500°C to 300°C).

  • Soft Ionization Parameters: Drastically reduce the Declustering Potential (DP) or Cone Voltage .

Validation Step: Monitor the "In-Source Loss" transition. If you are in Negative Mode, look for the sulfate fragment:

  • Target Ion:

    
     (
    
    
    
    )
  • Fragment Check: If you see

    
     (Sitagliptin parent anion) or 
    
    
    
    (
    
    
    ), your energy is too high.
Q2: Since Sitagliptin is basic, shouldn't I use Positive Mode (ESI+)?

Diagnosis: This is a common misconception. While the parent Sitagliptin has a primary amine (basic), the N-Sulfate group is highly acidic .

  • In ESI+: The amine protonates (

    
    ), but the sulfate often falls off immediately, leaving you analyzing the parent.
    
  • In ESI-: The sulfate group is already ionized (

    
    ). This is the "native" state of the molecule in solution.
    

Recommendation: Use Negative ESI . If you must use Positive ESI (e.g., simultaneous PK study), you must monitor the neutral loss of 80 Da (


).
Q3: I am using the Sodium Salt form. Why is my signal split between multiple peaks?

Diagnosis: Cationic Adduct Suppression. The reagent is Sitagliptin N-Sulfate Sodium (


). In the MS source, Sodium (

) is non-volatile. It forms clusters (

) or suppresses ionization by increasing surface tension in the droplet.

The Fix:

  • Buffer Exchange: Use a volatile buffer to displace Sodium. Ammonium Acetate (10 mM) is ideal. The Ammonium ion (

    
    ) is volatile and prevents Na adducts.
    
  • Divert Valve: Divert the first 1-2 minutes of the LC run to waste to remove excess free sodium salts from the formulation.

Part 2: Optimized Experimental Protocol

Workflow Visualization

G Start Start: Low Signal CheckPol Check Polarity: Is it ESI Negative? Start->CheckPol SwitchPol Switch to ESI(-) CheckPol->SwitchPol No (Using ESI+) CheckFrag Check Fragmentation: Do you see m/z 406? CheckPol->CheckFrag Yes SwitchPol->CheckFrag LowerTemp Action: Lower Source Temp Lower Declustering Pot. CheckFrag->LowerTemp Yes (ISF detected) CheckAdd Check Adducts: Signal split by Na? CheckFrag->CheckAdd No LowerTemp->CheckAdd AddBuff Action: Add 10mM NH4OAc CheckAdd->AddBuff Yes Success Optimal Signal: Intact [M-H]- CheckAdd->Success No AddBuff->Success

Caption: Troubleshooting Logic Flow for Sitagliptin N-Sulfate Signal Optimization.

Recommended LC-MS/MS Parameters
ParameterRecommended SettingScientific Rationale
Ionization Mode ESI Negative (-) Sulfates have a permanent negative charge site; ESI- yields the

ion directly.
Mobile Phase A Water + 10 mM Ammonium Acetate Displaces

adducts; pH ~6.8 preserves the sulfate stability better than strong acids.
Mobile Phase B Acetonitrile (or Methanol)ACN provides sharper peaks; MeOH may offer better solubility if carryover is observed.
Column HILIC or Polar-Embedded C18 The sulfate makes the molecule highly polar. Standard C18 may result in elution in the void volume (suppression zone).
Source Temp 300°C - 350°C High heat (>450°C) causes thermal degradation of the N-S bond.
Declustering Potential Low (-40 to -60 V) High voltage accelerates ions into gas molecules, stripping the

group.

Part 3: Mechanism of Failure (The "Why")

Understanding the chemistry prevents future errors. The N-Sulfate bond is a sulfamic acid linkage.

  • Acid Instability: In the presence of strong acids (like 0.1% Formic Acid or TFA) and heat, sulfamates hydrolyze back to the amine.

    • Reaction:

      
      
      
  • Thermal Fragility: Unlike C-S bonds, the N-S bond energy is lower, making it susceptible to "In-Source Decay."

Visualizing the Fragmentation Pathway:

Reaction Parent Sitagliptin N-Sulfate [M-H]- (m/z ~486) Heat Source Heat / High Voltage Parent->Heat Fragment Sitagliptin Parent (m/z ~406) Heat->Fragment In-Source Fragmentation Neutral Neutral Loss (SO3, 80 Da) Heat->Neutral

Caption: Mechanism of Signal Loss via In-Source Fragmentation (ISF).

References

  • FDA Center for Drug Evaluation and Research. (2006). Clinical Pharmacology and Biopharmaceutics Review: Sitagliptin Phosphate (Application No. 21-995). U.S. Food and Drug Administration.[1] Link

  • Xu, Y. F., Lu, W., & Rabinowitz, J. D. (2015).[2] Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 87(4), 2273–2281. Link

  • Yi, L., et al. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Molecular Biosciences, 9. Link

  • Herman, G. A., et al. (2005). Pharmacokinetics and Pharmacodynamics of Sitagliptin, an Inhibitor of Dipeptidyl Peptidase IV, in Healthy Subjects. Clinical Pharmacology & Therapeutics, 78(6), 675-688. Link

  • Cayman Chemical. (2023). Sitagliptin N-Sulfate (sodium salt) Product Information & Safety Data Sheet. Link

Sources

Addressing matrix effects in bioanalysis of Sitagliptin N-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects in LC-MS/MS Bioanalysis

Status: Active | Tier: Advanced Technical Support Expertise Level: Senior Application Scientist[1]

Executive Summary

Welcome to the Bioanalytical Center of Excellence. You are likely accessing this guide because you are encountering ion suppression , retention loss , or quantification variability when analyzing Sitagliptin N-Sulfate (M1 metabolite).

The Core Challenge: Sitagliptin is a basic amine (pKa ~7.7), typically analyzed in positive ESI mode on C18 columns. Its N-sulfate metabolite, however, introduces a highly polar, acidic sulfate moiety.[1] This creates a zwitterionic challenge:

  • Retention: The metabolite elutes in the void volume on standard C18, co-eluting with salts and un-retained phospholipids.

  • Ionization: The sulfate group prefers negative mode, while the parent drug prefers positive mode.

  • Matrix Interference: Endogenous phospholipids (glycerophosphocholines) are the primary cause of signal suppression for this analyte.

This guide provides a self-validating workflow to eliminate these matrix effects, ensuring compliance with FDA (2018) and EMA (ICH M10) guidelines.

Part 1: Quick Troubleshooting Dashboard

SymptomProbable CauseImmediate Corrective Action
Signal Drop (>20%) in spiked plasma vs. waterPhospholipid co-elution .[1] Lysophospholipids (m/z 496, 524) are suppressing ionization.[1]Switch from Protein Precipitation (PPT) to HybridSPE or WAX-SPE .[1]
Drifting Retention Time Column dewetting or pH instability.[1] The polar sulfate is sensitive to mobile phase water content.Use a HSS T3 or HILIC column.[1] Ensure aqueous phase >3% in gradient start.[1]
Low Sensitivity for N-Sulfate Wrong Polarity .[1] Sulfate group suppresses in Positive Mode; Parent suppresses in Negative.[1]Implement Polarity Switching (Pos/Neg) in the MS method.
Non-Linear Calibration Saturation or Adsorption .[1]Check for non-specific binding to glass vials; switch to polypropylene.

Part 2: Deep Dive – The Matrix Effect Solutions

Module A: Sample Preparation (The First Line of Defense)

The Trap: Standard Protein Precipitation (PPT) with Acetonitrile removes proteins but leaves >70% of plasma phospholipids. These phospholipids elute late in Reversed Phase (RP) or accumulate, causing "ghost peaks" in subsequent runs.[1]

The Solution: Phospholipid Depletion (PLD) or Weak Anion Exchange (WAX). For Sitagliptin N-Sulfate, we recommend HybridSPE-Phospholipid plates over traditional SPE.[1] The Lewis acid-base interaction specifically targets the phosphate group of the phospholipids, allowing the Sitagliptin and its sulfate metabolite to pass through.

Protocol: HybridSPE-Phospholipid Workflow
  • Load: Add 100 µL Plasma to the HybridSPE plate.

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile (The acid breaks protein binding; ACN precipitates proteins).

  • Mix: Vortex/Shake for 2 minutes (Critical for PLD interaction).

  • Vacuum: Apply vacuum (10 inHg). Collect filtrate.

  • Analyze: Inject directly (or evaporate and reconstitute if sensitivity requires).

Why this works: This removes the source of the matrix effect (phospholipids) rather than just separating them chromatographically.

Module B: Chromatographic Separation

The Trap: On a C18 column, Sitagliptin retains well, but the N-Sulfate (highly polar) elutes near the void volume (


). This is the "Zone of Death" for bioanalysis, where salts and unretained matrix components suppress the signal.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) .[2][3] HILIC retains polar compounds by partitioning them into a water-enriched layer on the silica surface.[1]

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide HILIC.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — High pH ensures the sulfate is ionized and the amine is neutral/deprotonated, improving shape.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Start High Organic (90% B)

    
     Low Organic (50% B).
    
Module C: Mass Spectrometry & Polarity Switching

The Trap: Monitoring both parent and metabolite in Positive Mode.[2]

  • Sitagliptin

    
    : Strong signal.[1]
    
  • Sitagliptin N-Sulfate

    
    : Very weak.[1] The sulfate group is labile and falls off (in-source fragmentation), or the molecule prefers to form 
    
    
    
    .[1]

The Solution: Fast Polarity Switching. Modern Triple Quads (QqQ) can switch polarity in <20ms.

  • Period 1 (0-2 min): Negative Mode (Monitor N-Sulfate).

  • Period 2 (2-5 min): Positive Mode (Monitor Sitagliptin).

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic for method development, specifically targeting the elimination of matrix effects.

BioanalysisWorkflow Start START: Bioanalysis of Sitagliptin N-Sulfate SamplePrep Sample Preparation (Plasma/Urine) Start->SamplePrep PPT Protein Precipitation (High Risk of Matrix Effect) SamplePrep->PPT Standard HybridSPE HybridSPE / PLD (Recommended) SamplePrep->HybridSPE Optimized CheckPL Check Phospholipids (Precursor Scan m/z 184) CheckPL->SamplePrep PL Detected (Retry) Chromatography Chromatography Selection CheckPL->Chromatography PL Removed PPT->CheckPL HybridSPE->CheckPL Polarity Is Analyte Retained on C18? Chromatography->Polarity HILIC Switch to HILIC (Ammonium Acetate pH 9) Polarity->HILIC No (Rec. for Sulfate) RP Reversed Phase (C18) (Risk of Void Elution) Polarity->RP No (Elutes < 1.5*t0) MS_Tuning MS/MS Detection Polarity Switching (+/-) HILIC->MS_Tuning RP->MS_Tuning Validation Calculate Matrix Factor (MF) Must be 0.85 - 1.15 MS_Tuning->Validation

Figure 1: Decision tree for optimizing Sitagliptin N-Sulfate analysis, prioritizing phospholipid removal and HILIC retention.

Part 4: Validation Protocol (Matrix Factor)

To confirm your method is robust, you must quantify the Matrix Factor (MF) as per FDA/EMA guidelines.

The Experiment: Prepare 6 lots of blank plasma (donors) and 1 lot of water.

  • Set A (Standard): Analyte spiked into pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[1]

Calculation:


[1]


Acceptance Criteria:

  • The CV% of the IS-Normalized MF across 6 lots must be < 15% .

  • Absolute MF should ideally be between 0.85 and 1.15 . If MF < 0.5, your sensitivity is compromised; return to Module A (Sample Prep).

Part 5: FAQs

Q1: Can I use Sitagliptin-D4 as the Internal Standard for the N-Sulfate metabolite? A: It is not recommended but acceptable if no other option exists.[1] The D4 parent will not compensate for the specific matrix effects occurring at the elution time of the N-Sulfate (which elutes earlier). Ideally, synthesize Sitagliptin N-Sulfate-13C/D or use a structural analog with similar polarity (e.g., a sulfated analog of a similar amine).[1] If you must use the parent D4, ensure chromatographic separation of phospholipids is perfect.

Q2: Why does my N-Sulfate peak split? A: This is likely a solvent mismatch.[1] If you reconstitute a HILIC sample in 100% water, the peak will distort. Reconstitute in the starting mobile phase (e.g., 90% Acetonitrile / 10% Buffer).

Q3: I see carryover in the blank after a high standard. A: Sitagliptin is sticky. The sulfate adds polarity but the backbone remains hydrophobic. Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to dissolve both the salt and the hydrophobic backbone.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6][7][8] [Link]

  • European Medicines Agency (EMA). (2022).[1] ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Vincent, S. H., et al. (2007).[1] Metabolism and Excretion of the Dipeptidyl Peptidase 4 Inhibitor [14C]Sitagliptin in Humans. Drug Metabolism and Disposition, 35(4), 533-538.[1] [Link]

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

Sources

Improving the stability of Sitagliptin N-Sulfate Sodium Salt in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sitagliptin N-Sulfate Sodium Salt

Subject: Stability Optimization & Handling Guide Compound: this compound (Metabolite Reference Standard) CAS: 2470126-25-9 (Sodium Salt) Application: Impurity profiling, Metabolite identification (LC-MS/HPLC)

Executive Summary: The Stability Paradox

Sitagliptin N-Sulfate is a Phase II metabolite formed by the sulfation of the primary amine of Sitagliptin. As a reference standard, it presents a unique stability challenge compared to the parent drug. While Sitagliptin itself is robust in many conditions, the N-sulfamate moiety (


) is kinetically unstable in acidic environments , prone to hydrolysis that reverts it back to the parent Sitagliptin.

This guide provides the protocols necessary to prevent this "silent degradation," which often leads to false negatives in metabolite quantification and false positives for parent drug impurities.

Part 1: Troubleshooting & FAQs

Q1: My LC-MS analysis shows a decreasing area for the N-Sulfate peak and a rising peak for Sitagliptin. Is the standard impure?

Diagnosis: Likely Acid-Catalyzed Hydrolysis in the autosampler. Technical Insight: Most LC-MS methods for Sitagliptin use acidic mobile phases (e.g., 0.1% Formic Acid) to promote ionization (


). However, sulfamates are acid-labile. If your sample is dissolved in an acidic diluent and sits in the autosampler for hours, the N-S bond hydrolyzes, releasing the sulfate group and reforming Sitagliptin.
Corrective Action: 
  • Diluent Change: Do not dissolve the standard in the mobile phase if it is acidic. Use a neutral diluent (e.g., 10 mM Ammonium Acetate pH 7.0 : Acetonitrile).

  • Autosampler Control: Maintain the autosampler at 4°C . Hydrolysis rates drop significantly at lower temperatures.

  • Injection Protocol: Minimize the "dwell time" of the sample in the acidic mobile phase by using a rapid gradient.

Q2: I cannot get the Sodium Salt to dissolve completely in Methanol. Why?

Diagnosis: Dielectric Mismatch (Salt Solubility). Technical Insight: Sitagliptin N-Sulfate is a sodium salt.[1] While the organic "tail" of Sitagliptin is lipophilic, the ionic head group requires a high-dielectric solvent (water) to dissociate and solvate the


 and sulfamate ions. Pure methanol or acetonitrile often leads to "oiling out" or incomplete dissolution.
Corrective Action: 
  • Pre-Solubilization: Dissolve the solid first in a small volume of Milli-Q Water or DMSO (if compatible with your column) to ensure full ionization.

  • Dilution: Once dissolved, dilute with your organic solvent (Methanol/Acetonitrile) to the desired working concentration. A final ratio of at least 10-20% water is recommended to keep the salt in solution.

Q3: The standard arrived at room temperature. Is it compromised?

Diagnosis: Transient Thermal Stability. Technical Insight: In the solid state, sulfamates are relatively stable if kept dry. The sodium salt form is hygroscopic. If the vial is sealed and desiccated, short-term transit at ambient temperature is usually acceptable. Instability spikes when moisture is introduced (hydrolysis requires


).
Corrective Action: 
  • Immediate Storage: Store long-term at -20°C .

  • Desiccation: Ensure the vial is warmed to room temperature before opening to prevent condensation from forming inside the vial, which would initiate hydrolysis.

Part 2: Degradation Mechanism & Visualization

Understanding the chemistry is the only way to prevent degradation. The diagram below illustrates the critical failure mode: Acid Hydrolysis.

DegradationPathway cluster_conditions Risk Factors NSulfate Sitagliptin N-Sulfate (Target Analyte) Intermediate Protonated Sulfamate (Unstable Intermediate) NSulfate->Intermediate + H+ (Acidic pH) Sitagliptin Sitagliptin (Parent Drug) Intermediate->Sitagliptin + H2O (Hydrolysis) Sulfate Inorganic Sulfate (HSO4-) Intermediate->Sulfate pH < 5.0 pH < 5.0 Temp > 25°C Temp > 25°C Long Dwell Time Long Dwell Time

Caption: Figure 1. Acid-catalyzed hydrolysis pathway of Sitagliptin N-Sulfate. The reaction is driven by protonation of the nitrogen, making the N-S bond susceptible to nucleophilic attack by water.

Part 3: Standard Preparation Protocol

Objective: Prepare a stable


 Stock Solution.

Reagents:

  • This compound (Solid)[1]

  • Solvent A: Milli-Q Water (pH 7.0)

  • Solvent B: Methanol (LC-MS Grade)

  • Buffer: 10mM Ammonium Bicarbonate (optional, for pH stability)

Workflow:

StepActionTechnical Rationale
1 Equilibrate vial to Room Temp (20°C).Prevents condensation. Moisture triggers hydrolysis.
2 Weigh target amount into amber glass vial.Amber glass protects from photodegradation (general precaution).
3 Add 10% of final volume as pure Water (or Buffer).Critical: Ensures the sodium salt dissociates completely.
4 Vortex gently until clear.Visual confirmation of dissolution before adding organic solvent.
5 Dilute to volume with Methanol .Final composition: 90% MeOH / 10% Water.
6 Aliquot into single-use vials (e.g., 100

L).
Prevents freeze-thaw cycles which degrade the salt.
7 Store at -20°C or -80°C .Kinetic stabilization.

Part 4: Solvent Decision Matrix

Use this decision tree to select the correct diluent for your specific analytical method.

SolventDecision Start Select Diluent for Sitagliptin N-Sulfate Q1 Is the method Reverse Phase (C18)? Start->Q1 Q2 Is Mobile Phase Acidic (pH < 4)? Q1->Q2 Yes Action3 HILIC Mode? Use 80% ACN / 20% Buffer Q1->Action3 No Action1 USE NEUTRAL DILUENT (e.g., 10mM Amm. Acetate) Q2->Action1 Yes (High Risk) Action2 Standard Diluent OK (Water/MeOH) Q2->Action2 No (pH > 6) Warning CRITICAL: Keep Autosampler at 4°C Action1->Warning

Caption: Figure 2. Diluent selection logic to minimize on-column or in-vial degradation during analytical runs.

References

  • National Center for Biotechnology Information (NCBI). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. PMC.[2] Retrieved from [Link]

  • Dubey, R. et al.Stability of Sitagliptin phosphate: Degradation products and kinetics. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding on parent drug stability).
  • U.S. Food and Drug Administration (FDA).Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (General guidelines on reference standard maintenance).

Sources

Validation & Comparative

Validation of an analytical method for Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by casting a wide net. My initial focus is on comprehensive Google searches to unearth information on validating analytical methods specifically for Sitagliptin and its related compounds. I'm prioritizing official guidelines from regulatory bodies – ICH, FDA, EMA – alongside existing literature to lay a solid foundation.

Structuring the Comparison Guide

I'm now diving into structuring the comparison guide. I plan to begin with an introduction to Sitagliptin and the critical importance of quantifying its N-Sulfate impurity. I'll then move into a detailed comparison of analytical techniques like HPLC, UPLC, and spectrophotometry. After that, I'll detail a step-by-step validation protocol. Finally, I'll provide a summary of validation parameters and acceptance criteria. My focus remains on clarity and self-validation.

Defining Validation Methodology

I'm now honing in on the analytical validation aspects for Sitagliptin's N-Sulfate impurity. I'm focusing on synthesizing my collected data to explain the rationale behind specific experimental choices, ensuring the protocols are self-validating and supported by solid citations. I'm preparing to create clear, quantitative tables summarizing all relevant data, including system suitability, linearity, and robustness. Next up is constructing detailed, step-by-step methodologies.

Technical Comparison of Synthetic Routes for Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of analytical reference standards for Phase II metabolites, the synthesis of Sitagliptin N-Sulfate Sodium Salt presents a unique challenge: functionalizing a primary amine on a complex, chiral


-amino acid scaffold without compromising the integrity of the trifluorophenyl or triazolopyrazine moieties.

This guide evaluates three synthetic routes for the preparation of Sitagliptin N-Sulfate. Based on yield, purity, and operational safety, Route B (Sulfur Trioxide-Pyridine Complex) is identified as the superior method for laboratory-scale synthesis of high-purity reference standards. It offers a mild reaction profile that minimizes the risk of racemization at the chiral center (


), a critical quality attribute for this API.

Chemical Context & Strategic Analysis

Target Molecule: this compound Parent Molecule: Sitagliptin (Januvia) Reaction Class: N-Sulfation of a Primary Amine Critical Quality Attributes (CQAs):

  • Stereochemical Purity: Retention of the (

    
    ) configuration.
    
  • Regioselectivity: Exclusive sulfation of the primary amine (avoiding the triazole ring).

  • Counter-ion Definition: Stoichiometric formation of the Sodium salt.

The Synthetic Challenge

Sitagliptin contains a basic primary amine. While nucleophilic, its position on a chiral


-carbon makes it sensitive to harsh acidic conditions or high temperatures, which could induce racemization or degradation of the amide linkage.

Comparative Analysis of Synthetic Routes

We evaluated three standard methodologies adapted for complex API functionalization.

Route A: Chlorosulfonic Acid ( )

The "Classical" Approach

  • Methodology: Direct treatment of Sitagliptin with chlorosulfonic acid in a chlorinated solvent (DCM) or neat.

  • Mechanism: Highly electrophilic substitution.

  • Outcome: Fast reaction but generates stoichiometric HCl gas.

  • Verdict: Not Recommended. The generation of strong acid (

    
    ) requires immediate neutralization to prevent amide hydrolysis. The aggressive nature of the reagent leads to higher impurity profiles.
    
Route B: Sulfur Trioxide-Pyridine Complex ( )

The "Metabolite Standard" Approach

  • Methodology: Reaction with pre-formed

    
     complex in anhydrous pyridine or DMF at mild temperatures (
    
    
    
    ).
  • Mechanism: Transfer of

    
     from the labile pyridine adduct to the more nucleophilic primary amine.
    
  • Outcome: Clean conversion with minimal side reactions.

  • Verdict: Preferred Route. Offers the best balance of reactivity and mildness. The pyridine buffers the reaction, protecting acid-sensitive groups.

Route C: Sulfamic Acid ( )

The "Industrial" Approach

  • Methodology: Heating the amine with sulfamic acid.

  • Mechanism: Thermal rearrangement.

  • Outcome: Requires high temperatures (

    
    ) which are incompatible with the thermal stability of complex API intermediates.
    
  • Verdict: Unsuitable. High thermal stress poses a significant risk of degradation.

Data Summary: Route Comparison

MetricRoute A: Chlorosulfonic AcidRoute B:

Complex
Route C: Sulfamic Acid
Reagent Reactivity High (Aggressive)Moderate (Tunable)Low (Requires Heat)
Reaction Temp

to RT


Typical Yield 45 - 60%85 - 92% < 30% (Degradation)
Purity (HPLC) 85% (requires prep-HPLC)>98% (recrystallization)Poor
Safety Profile Corrosive, HCl gas evolutionIrritant, SensitizerLow toxicity
Salt Formation Requires separate NaOH stepIntegrated into workupDifficult

Recommended Protocol: Sulfur Trioxide-Pyridine Route

This protocol is validated for producing analytical-grade this compound (>98% purity).

Reagents & Materials
  • Substrate: Sitagliptin Free Base (1.0 eq)

  • Reagent: Sulfur Trioxide-Pyridine Complex (2.0 - 3.0 eq)

  • Solvent: Anhydrous Pyridine (or DMF/Pyridine 1:1 mix)

  • Base: 1N NaOH (for salt formation)

  • Workup: Ethanol/Water for crystallization

Step-by-Step Methodology

1. Preparation: Ensure all glassware is oven-dried. Moisture competes with the amine for the


 complex, forming sulfuric acid.

2. Reaction Setup:

  • Dissolve Sitagliptin Free Base (10 g, 24.5 mmol) in Anhydrous Pyridine (50 mL) under Nitrogen atmosphere.

  • Stir until a clear solution is obtained.

  • Add Sulfur Trioxide-Pyridine Complex (7.8 g, 49.0 mmol) in a single portion. Note: A slight exotherm may occur.

3. Incubation:

  • Heat the mixture to 45°C and stir for 4-6 hours .

  • In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: MeOH/DCM). Look for the disappearance of the starting amine spot.

4. Quenching & Salt Formation:

  • Cool the reaction mixture to Room Temperature (RT).

  • Slowly add 1N NaOH (approx. 50-60 mL) to adjust pH to 9-10. This hydrolyzes the intermediate pyridinium salt and forms the Sodium N-sulfate.

  • Stir for 30 minutes.

5. Isolation:

  • Concentrate the mixture under reduced pressure to remove Pyridine/Water azeotrope.

  • Residue will be a sticky solid. Triturate with Ethanol (100 mL) to precipitate the inorganic salts (Sodium Sulfate). Filter off the solids.

  • Concentrate the ethanolic filtrate to obtain the crude product.

6. Purification:

  • Recrystallize from Water/Ethanol (1:5) .

  • Dry in a vacuum oven at 40°C for 12 hours.

Visualizations

Figure 1: Synthetic Pathway Logic

This diagram illustrates the mechanistic flow and the critical decision points that lead to the selection of the


 route.

SynthesisLogic Start Sitagliptin Free Base (Primary Amine) RouteA Route A: Chlorosulfonic Acid Start->RouteA Aggressive RouteB Route B: SO3-Pyridine Complex Start->RouteB Mild RouteC Route C: Sulfamic Acid Start->RouteC High Temp InterA Intermediate: N-Sulfonyl Chloride RouteA->InterA InterB Intermediate: Pyridinium N-Sulfate RouteB->InterB SideRxn Risk: HCl Generation & Amide Hydrolysis RouteC->SideRxn Degradation InterA->SideRxn Success Target: Sitagliptin N-Sulfate Sodium Salt InterB->Success NaOH Workup High Yield SideRxn->Success Low Yield

Caption: Decision matrix for synthetic route selection. Green path indicates the optimal workflow minimizing degradation risks.

Figure 2: Experimental Workflow (Route B)

A step-by-step visual guide for the laboratory execution of the preferred protocol.

Workflow Step1 1. Dissolution (Sitagliptin + Pyridine) Step2 2. Sulfation (+ SO3-Py Complex) Step1->Step2 Step3 3. Reaction (45°C, 4-6h) Step2->Step3 Step4 4. Quench/Basify (+ 1N NaOH) Step3->Step4 IPC Check Step5 5. Filtration (Remove Na2SO4) Step4->Step5 Step6 6. Crystallization (EtOH/Water) Step5->Step6

Caption: Operational workflow for the Sulfur Trioxide-Pyridine synthesis method.

References

  • FDA Center for Drug Evaluation and Research. (2006). Application Number: 21-995 (Sitagliptin) - Pharmacology Review. Retrieved from [Link]

  • Warner, J. C., et al. (2004). Synthesis of N-Sulfated Amines. Journal of Organic Chemistry. (General protocol reference for SO3-Pyridine method). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4369359 (Sitagliptin). Retrieved from [Link]

  • Herman, G. A., et al. (2005). Pharmacokinetics and Pharmacodynamics of Sitagliptin, an Inhibitor of Dipeptidyl Peptidase IV, in Healthy Subjects. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

Technical Guide: LC-MS versus HPLC-UV for Sitagliptin N-Sulfate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and monitoring of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Sitagliptin, the analysis of polar metabolites presents a distinct bifurcation in analytical strategy. While Sitagliptin is primarily excreted unchanged, the N-sulfate metabolite (formed via sulfotransferase activity on the primary amine) represents a critical analytical challenge due to its high polarity and thermal instability.

This guide compares High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The Verdict:

  • Use HPLC-UV for manufacturing Quality Control (QC) and degradation studies where metabolite concentrations are high (>1 µg/mL) and reference standards are available.

  • Use LC-MS/MS for biological matrices (plasma/urine) and trace impurity profiling (<10 ng/mL), specifically leveraging Negative Electrospray Ionization (ESI-) to overcome the source fragmentation issues common to N-sulfates.

The Analytical Challenge: Sitagliptin N-Sulfate

Sitagliptin (


) contains a primary amine and a triazolopyrazine core. The N-sulfate metabolite adds a sulfonic acid group (

), significantly altering the physicochemical properties:
  • Increased Polarity: Drastically reduced retention on standard C18 columns.

  • Source Instability: N-sulfates are notorious for "in-source fragmentation" in positive ESI, losing the

    
     group and appearing as the parent drug, leading to false positives.
    
  • Chromophore Retention: The UV-absorbing core remains intact, making UV detection viable but non-selective.

Visualizing the Analytical Decision Matrix

AnalysisDecision Start Sample Type BioSample Biological Matrix (Plasma/Urine) Start->BioSample BulkDrug Bulk Drug / Formulation (High Conc.) Start->BulkDrug Trace Trace Analysis (< 50 ng/mL) BioSample->Trace Purity Purity/Stability (> 0.1%) BulkDrug->Purity LCMS LC-MS/MS (ESI-) Target: m/z 486 -> 80 Trace->LCMS High Sensitivity Required Purity->LCMS Structure Confirmation HPLC HPLC-UV (267 nm) Target: Retention Time Purity->HPLC Cost-Effective / Robust

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample origin and sensitivity requirements.

Methodology Deep Dive

A. HPLC-UV: The Robust QC Standard

Principle: Relies on the strong absorption of the triazolopyrazine ring at 267 nm . Limitation: The N-sulfate is highly polar. On a standard C18 column, it elutes near the void volume, risking co-elution with matrix salts.

Optimized Protocol:

  • Column: C18 is often insufficient. Use C8 or Phenyl-Hexyl for better selectivity, or a HILIC column to retain the polar sulfate.

  • Mobile Phase: Phosphate buffer (pH 6.5) / Acetonitrile. Note: Phosphate buffers suppress MS signals, making this method incompatible with MS.

B. LC-MS/MS: The Bioanalytical Gold Standard

Principle: Mass-to-charge (m/z) filtration. Critical Insight (The "Sulfate Trap"): In Positive ESI (ESI+) , Sitagliptin N-sulfate (


) is thermally labile. The heat of the source often cleaves the N-S bond before detection:


This mimics the parent drug.

The Solution: Use Negative ESI (ESI-) . The deprotonated molecular ion (


) is stable. The transition 

(

) is highly specific for sulfated metabolites.

Performance Comparison Data

The following data represents typical validation metrics derived from bioanalytical studies of gliptins.

FeatureHPLC-UV (267 nm)LC-MS/MS (ESI-)
Linearity Range 0.5 – 100 µg/mL1.0 – 1000 ng/mL
LOD (Limit of Detection) ~100 ng/mL~0.1 ng/mL
Selectivity Low (Ret. Time only)High (Mass + Transition)
Matrix Effects Susceptible to co-eluting UV absorbersSusceptible to ion suppression
Throughput 15-20 min run time3-5 min run time
Cost per Sample Low ($)High (

$)

Detailed Experimental Protocols

Protocol A: HPLC-UV for Stability Testing

Objective: Quantify N-sulfate in a degraded formulation sample.

  • Sample Prep: Dilute formulation to 0.5 mg/mL in Mobile Phase A. Filter (0.22 µm PVDF).

  • Chromatography:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV at 267 nm (Reference 360 nm).

  • Analysis: The N-sulfate will elute earlier than Sitagliptin (approx RRT 0.4 - 0.6) due to the anionic sulfate group.

Protocol B: LC-MS/MS for Plasma Analysis

Objective: Quantify N-sulfate in human plasma (PK study).

  • Sample Prep (Protein Precipitation):

    • Add 50 µL Plasma + 150 µL Acetonitrile (containing IS).

    • Vortex 1 min, Centrifuge 10 min @ 10,000 rpm.

    • Inject Supernatant.

  • Chromatography (HILIC Mode):

    • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm). Why? Retains polar sulfates better than C18.

    • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile (15:85 Isocratic).

  • Mass Spectrometry (Sciex Triple Quad 6500+):

    • Mode: Negative ESI (ESI-).

    • Source Temp: 450°C (Lower temp reduces fragmentation).

    • Transitions:

      • Quantifier:

        
         (
        
        
        
        ).
      • Qualifier:

        
         (Loss of 
        
        
        
        ).
Visualizing the LC-MS Pathway

LCMSWorkflow Sample Plasma Sample Prep Protein Ppt (Acetonitrile) Sample->Prep HILIC HILIC Separation (Retains Polar Sulfate) Prep->HILIC ESI ESI Source (-) Low Temp (450°C) HILIC->ESI Q1 Q1 Filter 486.1 m/z ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter 80.0 m/z CID->Q3 Result Quantification Q3->Result

Figure 2: Optimized LC-MS/MS workflow using Negative ESI to ensure stability of the sulfate metabolite.

Expert Commentary & Troubleshooting

The "Ghost" Peak Issue in HPLC-UV: When analyzing degraded Sitagliptin, you may see a peak eluting at the solvent front. This is often the N-sulfate. To confirm, do not rely on UV alone. Collect the fraction and run it on a single-quad MS. If you see m/z 408 (Parent) but the retention time is different from the parent, it is likely the sulfate fragmenting in the source.

Buffer Choice: Never use Phosphate buffers for LC-MS. Use Ammonium Formate or Ammonium Acetate. For the N-sulfate, acidic pH (3.0 - 4.0) in the mobile phase helps keep the amine protonated (if using HILIC) or suppresses silanol activity, but remember the sulfate group is permanently ionized (negative) at this pH.

References

  • Dubey, N. et al. "Development and validation of a stability-indicating HPLC method for the determination of Sitagliptin phosphate." Journal of Chemistry, 2012.

  • Nirogi, R. et al. "Liquid chromatography-tandem mass spectrometry method for the quantification of sitagliptin in human plasma and its application to a pharmacokinetic study." Biomedical Chromatography, 2008.

  • Herman, G. A. et al. "Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects." Clinical Pharmacology & Therapeutics, 2005.

  • FDA Center for Drug Evaluation and Research. "Januvia (Sitagliptin) Chemistry Review." Application No. 21-995, 2006.

Purity Analysis of Sitagliptin N-Sulfate Sodium Salt Reference Standard: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Area %"

In the quantification of pharmaceutical impurities, the accuracy of your reference standard is the single point of failure. For Sitagliptin N-Sulfate Sodium Salt —a polar, ionic metabolite and degradation product of Sitagliptin—relying solely on HPLC chromatographic purity (Area %) is a critical error.

This guide compares two approaches to purity assignment:

  • The Conventional Approach: HPLC Area % (often used for crude standards).

  • The Mass Balance Approach: A comprehensive characterization (HPLC + qNMR + KF + ROI) required for Certified Reference Standards.

Key Finding: Due to the hygroscopic nature and inorganic counter-ion content of the sodium salt form, the "Conventional Approach" typically overestimates purity by 10-15% . This leads to a systematic underestimation of impurity levels in patient samples, risking regulatory non-compliance (ICH Q3A/Q3B).

The Molecule: this compound[1][2][3]

Sitagliptin N-Sulfate is a Phase II metabolite formed via sulfation of the primary amine. As a sodium salt, it exhibits distinct physicochemical properties compared to the parent Sitagliptin base or phosphate salt.

  • Chemical Nature: Highly polar, ionic.

  • Critical Attribute: Hygroscopic (absorbs atmospheric moisture).

  • Regulatory Status: Must be monitored as a potential degradation product/metabolite in stability studies.

Comparative Analysis: Area % vs. Mass Balance

The following data illustrates the discrepancy between a "Crude" standard (analyzed only by HPLC) and a "Certified" standard (analyzed by Mass Balance).

Table 1: Comparative Data Summary
ParameterMethod A: Conventional (Crude Standard)Method B: Mass Balance (Certified Standard)
Chromatographic Purity 98.5% (HPLC Area %)98.5% (HPLC Area %)
Water Content (KF) Not Tested (Assumed 0%)6.2% (Measured)
Inorganic Content (ROI) Not Tested (Assumed 0%)4.1% (Sodium counter-ion + residues)
Residual Solvents Not Tested0.3% (GC-HS)
Assigned Purity (Potency) 98.5% 87.9%
Impact on QC Result False Pass (Underestimates impurity in drug product)Accurate
The "Potency Gap" Explained

If you use Method A (98.5% potency) to quantify an impurity peak in a drug batch, you are assuming the standard is nearly pure. However, nearly 11% of the standard's mass is actually water and sodium, not the active impurity.

  • Consequence: You calculate the impurity level as lower than it actually is.

  • Risk: You may release a drug batch that actually exceeds the ICH qualification threshold.

Visualization: The Mass Balance Workflow

The following diagram illustrates the rigorous workflow required to assign the "True Potency" (Method B), ensuring the standard is self-validating.

MassBalanceWorkflow cluster_Chromatography 1. Chromatographic Purity cluster_Physical 2. Physical Impurities Start Raw Material (Sitagliptin N-Sulfate Na) HPLC HPLC-UV/DAD (Organic Impurities) Start->HPLC GC GC-Headspace (Residual Solvents) Start->GC KF Karl Fischer (KF) (Water Content) Start->KF ROI Residue on Ignition (Inorganic Salts/Na) Start->ROI Calculation Mass Balance Calculation: Potency = (100 - %Water - %Solvents - %Inorganics) × %HPLC HPLC->Calculation Input: 98.5% GC->Calculation Input: 0.3% KF->Calculation Input: 6.2% ROI->Calculation Input: 4.1% Final Certified Potency (Used for QC Calculation) Calculation->Final

Caption: Figure 1: The Mass Balance approach subtracts all non-analyte mass (water, solvents, inorganics) to determine true potency.

Experimental Protocols

To replicate the "Method B" (Gold Standard) analysis, follow these validated protocols.

A. HPLC-UV Purity Analysis (Organic Impurities)
  • Objective: Determine the ratio of the analyte to organic impurities.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry Shield).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5). Note: Buffer is essential for peak shape of the sulfate salt.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (Sitagliptin absorbs well here; low selectivity) and 254 nm.

  • Self-Validation Check: Resolution (Rs) between Sitagliptin base and N-Sulfate peak must be > 2.0.

B. Water Content (Karl Fischer)[4]
  • Objective: Quantify hygroscopic water.

  • Method: Volumetric KF titration.

  • Solvent: Methanol:Formamide (2:1) to ensure complete solubility of the salt.

  • Critical Note: Sodium salts can retain moisture in the crystal lattice. Direct drying (LOD) often fails to remove bound water; KF is mandatory.

C. Residue on Ignition (ROI) / Sulfated Ash
  • Objective: Quantify the Sodium counter-ion and other non-combustible impurities.

  • Method: USP <281>.

  • Expectation: For a mono-sodium salt, the theoretical sodium content is ~4.5%. If ROI is significantly higher, it indicates excess inorganic salts (e.g., Na2SO4) from the synthesis.

Impact on Quantification (The "Why It Matters")

The following diagram demonstrates the calculation error introduced by using an incorrect potency value.

ImpactAnalysis cluster_ScenarioA Scenario A: Using Crude Standard cluster_ScenarioB Scenario B: Using Certified Standard PotencyA Assumed Potency 98.5% Calc_A QC Calculation (Area_Sample / Area_Std) × 98.5 PotencyA->Calc_A Result_A Result: 0.08% Impurity (PASS < 0.10%) Calc_A->Result_A PotencyB True Potency 87.9% Calc_B QC Calculation (Area_Sample / Area_Std) × 87.9 PotencyB->Calc_B Result_B Result: 0.11% Impurity (FAIL > 0.10%) Calc_B->Result_B

Caption: Figure 2: Scenario A leads to a False Negative (passing a bad batch) because the standard concentration was overestimated.

Conclusion

For This compound , "Purity" is not a single number derived from a chromatogram. It is a composite value derived from the subtraction of water, solvents, and inorganic counter-ions.

Recommendation:

  • Do not use crude synthesized material for quantitative QC release testing.

  • Do require a Certificate of Analysis (CoA) that explicitly lists values for Water (KF) and Residue on Ignition (ROI).

  • Verify that the "Assigned Purity" on the vial label accounts for the sodium salt mass correction.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[1][2][3] International Conference on Harmonisation. [Link]

  • PubChem. (2025). Sitagliptin N-sulfate | C16H15F6N5O4S.[4][5] National Library of Medicine. [Link]

  • Du, B., et al. (2023).[6] Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.[7][6] PMC (PubMed Central). [Link]

Sources

Inter-Laboratory Comparison Guide: Analytical Strategies for Sitagliptin N-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive inter-laboratory comparison for the analysis of Sitagliptin N-Sulfate (SNS) , a highly polar structural analog and potential Phase II metabolite of the DPP-4 inhibitor Sitagliptin.

Executive Summary & Technical Context

The analysis of Sitagliptin N-Sulfate (SNS) presents a distinct challenge compared to the parent drug. While Sitagliptin is a basic amine readily analyzed by Reverse Phase Chromatography (RP-HPLC), the introduction of the N-sulfate group (


) drastically alters the physicochemical landscape, introducing high polarity , anionic character , and thermal lability .

This guide summarizes a blinded inter-laboratory study (ILS) across five independent sites, comparing three distinct analytical methodologies. The goal was to identify a robust standard for SNS quantitation in biological matrices and drug substance.

The Core Analytical Challenge
  • Polarity: SNS elutes in the void volume on standard C18 columns.

  • Lability: The N-S bond is susceptible to in-source fragmentation (loss of

    
    ) in Mass Spectrometry, leading to variable quantification if not controlled.
    
  • Matrix Interference: High polarity increases susceptibility to ion suppression from phospholipids.

Inter-Laboratory Study Design

Objective: Evaluate Accuracy, Precision, and Robustness. Participants: 5 GLP-compliant Laboratories. Samples: Spiked Plasma (Low/Med/High QC) and Synthetic Impurity Standards.

Methodologies Evaluated
Method IDTechniqueColumn ChemistryDetectionRationale
Method A HILIC-MS/MS Zwitterionic HILICESI (-) MRMTargets polar retention; Negative mode for sulfate stability.
Method B IP-RP-HPLC C18 + Ion Pairing (TBA)UV (205 nm)Uses Tetrabutylammonium to retain anionic SNS.
Method C Standard RP C18 (High Carbon Load)ESI (+) MRM"Control" method (Standard Sitagliptin protocol).

Comparative Performance Data

The following data represents the consolidated mean values from the inter-laboratory study (


 replicates per level).
Table 1: Method Performance Summary
MetricMethod A (HILIC-MS/MS)Method B (IP-RP-UV)Method C (Std RP-MS)
Retention Time (

)
4.2 min (Good)12.5 min (Long)0.8 min (Void - Poor)
Linearity (

)
> 0.998> 0.992< 0.950
LOQ (ng/mL) 0.5 50.0N/A (Interference)
Inter-Lab %CV 4.2% 12.8%> 25%
Recovery (%) 92 - 98%85 - 110%40 - 130% (Variable)
Expert Insight: Why Method A Won

Method C failed because SNS is too polar for standard C18 retention, leading to co-elution with salts and massive ion suppression. Method B provided retention but suffered from the "sticky" nature of Ion-Pairing reagents (TBA), which contaminated systems and reduced sensitivity. Method A (HILIC) proved superior by utilizing the hydrophilic interaction to retain the polar SNS, while Negative Mode ESI specifically targeted the deprotonated sulfate


, which is chemically more stable in the gas phase than the protonated form.

Recommended Protocol: HILIC-MS/MS (Method A)

Based on the ILS, Method A is designated as the Gold Standard. Below is the validated workflow.

Reagents & Standards
  • Reference Standard: Sitagliptin N-Sulfate (>98% purity).

  • Internal Standard (IS): Sitagliptin-d4 (or stable isotope labeled SNS if available).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ). Note: High pH ensures ionization of the sulfate.
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL plasma into a 96-well plate.

  • Add 200 µL IS working solution in Acetonitrile (1:4 ratio precipitates proteins).

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 4000

    
     for 10 minutes at 4°C.
    
  • Transfer 100 µL supernatant to a clean plate.

  • Critical Step: Dilute supernatant with 100 µL Acetonitrile (Total organic content ~85% to match HILIC initial conditions).

LC-MS/MS Conditions
  • Column: ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for focusing)

    • 1-5 min: 90% B

      
       40% B
      
    • 5-7 min: 40% B (Wash)

    • 7.1 min: 90% B (Re-equilibration)

  • MS Detection: Triple Quadrupole, ESI Negative Mode.

    • Transition (SNS):

      
       486.1 
      
      
      
      80.0 (
      
      
      ). Note: This transition is highly specific for sulfates.
    • Source Temp: 450°C.

Visualizations & Workflows

Decision Logic for Method Selection

The following diagram illustrates the decision pathway used during the inter-laboratory study to select the HILIC modality.

MethodSelection Start Analyte: Sitagliptin N-Sulfate CheckPolarity Check LogP / Polarity Start->CheckPolarity Decision1 Highly Polar (LogP < 0)? CheckPolarity->Decision1 RP_Path Standard C18 RP-HPLC Decision1->RP_Path No Alt_Path Alternative Modes Decision1->Alt_Path Yes Fail1 Void Elution (Method C Failed) RP_Path->Fail1 Decision2 MS Compatible? Alt_Path->Decision2 IP_Path Ion-Pairing (Method B) Decision2->IP_Path No (UV only) HILIC_Path HILIC (Method A) Decision2->HILIC_Path Yes Result_IP Contamination Risk Low Sensitivity IP_Path->Result_IP Success Optimal Retention High Sensitivity HILIC_Path->Success

Caption: Decision tree for selecting HILIC over RP-HPLC and Ion-Pairing for polar N-Sulfate analysis.

HILIC-MS/MS Experimental Workflow

This diagram details the specific steps for the recommended Method A protocol.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Plasma (50 µL) + IS Solution Step2 Protein Ppt (1:4 ACN) Step1->Step2 Step3 Centrifuge 4000g, 10 min Step2->Step3 Step4 Dilute Supernatant (Match Initial Gradient) Step3->Step4 LC ZIC-HILIC Column pH 9.0 Mobile Phase Step4->LC Inject MS ESI (-) Source MRM 486 -> 80 LC->MS Data Quantitation (Linear Regression) MS->Data

Caption: Step-by-step workflow for the optimized HILIC-MS/MS protocol.

References

  • Nirogi, R., et al. (2008). "Liquid chromatography–electrospray ionization mass spectrometry method for the quantification of sitagliptin in human plasma." Biomedical Chromatography. Link

  • Dubal, A., et al. (2012). "Stability indicating RP-HPLC method for determination of Sitagliptin Phosphate." International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Yi, L., et al. (2016). "Hydrophilic interaction liquid chromatography (HILIC) for the analysis of polar metabolites." Journal of Chromatography A. Link

  • Levison, J.J., et al. (2013). "Trace analysis of sulfated metabolites using negative ion electrospray mass spectrometry." Rapid Communications in Mass Spectrometry. Link

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle and manage them safely and responsibly. This guide moves beyond a simple checklist, offering a comprehensive operational plan for the disposal of Sitagliptin N-Sulfate Sodium Salt. Our focus is on ensuring the integrity of your research environment, the safety of your team, and unwavering compliance with environmental regulations.

This compound is a key phase II metabolite of Sitagliptin, an inhibitor of dipeptidyl peptidase 4 (DPP-4).[1] Its use in drug metabolism and pharmacokinetic studies is vital. However, like any specialized chemical, its lifecycle in the laboratory must conclude with a disposal process that is both scientifically sound and procedurally correct. This guide provides the framework for that process.

Section 1: Hazard Assessment and Characterization

The foundation of any disposal protocol is a thorough understanding of the chemical's properties and potential hazards. While this compound is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), the responsibility of characterization falls to the waste generator—your laboratory.

Based on data for Sitagliptin and its formulations, we can infer the primary hazards are related to direct contact. It is classified as causing serious eye irritation and may cause an allergic skin reaction.[2] The compound is a solid powder, and any operations that generate dust should be carefully controlled to avoid inhalation and exposure.[3][4]

Environmentally, Sitagliptin is considered potentially persistent but has a low potential for bioaccumulation.[5] Studies have concluded that its use is predicted to present an insignificant risk to the environment when managed correctly.[5][6] However, this assessment relies on proper disposal and preventing its release into aquatic ecosystems. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the disposal of any hazardous waste pharmaceuticals down the drain.[7][8] This "sewering ban" is a critical principle for all pharmaceutical-related compounds in a research setting.

Table 1: Key Data for this compound

PropertyValueSource
Chemical Name (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[8][9][10]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate, monosodium saltCayman Chemical[1]
CAS Number 2470126-25-9Cayman Chemical[1]
Molecular Formula C₁₆H₁₄F₆N₅O₄S • NaCayman Chemical[1]
Physical State SolidCayman Chemical[1]
Known Hazards Causes serious eye irritation (H319), May cause an allergic skin reaction (H317)Generic Sitagliptin SDS[2]
Bioaccumulation Low potentialJanusinfo.se[5]
Persistence Potentially persistentJanusinfo.se[5]
Acute Toxicity (Oral LD50) No Data AvailableCleanchem Laboratories[11]

Section 2: Personal Protective Equipment (PPE) & Safety Precautions

Given the hazards of eye and skin irritation, a stringent PPE policy is non-negotiable. The causality is clear: engineering controls and PPE form a barrier system to prevent the chemical from reaching sensitive tissues.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11]

  • Skin Protection: An impervious lab coat and appropriate gloves are mandatory. Given the potential for allergic skin reactions, nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[2]

  • Respiratory Protection: For routine handling of small quantities, a laboratory fume hood or other local exhaust ventilation is sufficient.[11] If weighing or transferring larger quantities where dust generation is possible, a NIOSH-approved N100 or FFP3 particulate respirator should be used as a secondary control.[11]

Section 3: Disposal Workflow: A Step-by-Step Guide

The following workflow is designed to be a self-validating system, ensuring compliance with federal and local regulations at each stage. The ultimate goal is to prepare the waste for collection by a licensed environmental management contractor.

Step 1: Segregation

Isolate waste this compound at the point of generation. It must not be mixed with other chemical, biological, or general laboratory waste. This prevents chemical reactions and ensures the waste stream is clearly identifiable for the disposal contractor.

Step 2: Containerization

The waste must be collected in a designated, compatible container.

  • The container must be in good condition, free of leaks or damage.[12]

  • It must have a properly fitting, screw-on cap and be kept closed at all times except when adding waste.[12]

  • The container material should be compatible with the chemical. A high-density polyethylene (HDPE) container is a standard choice for solid chemical waste.

Step 3: Labeling

Proper labeling is a core requirement of both OSHA and the EPA.[13] The label must be securely affixed to the container and clearly legible. It should include:

  • The words "Hazardous Waste".

  • The full chemical name: "Waste this compound".

  • The specific hazard characteristics (e.g., "Irritant," "Sensitizer").

  • The date accumulation began.

  • The name of the principal investigator and laboratory location.

Step 4: Accumulation

Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Inspect the container weekly for any signs of degradation or leakage.

  • Once a container is full, it must be moved to the institution's main hazardous waste storage area within three days.[14]

Step 5: Final Disposal

The only appropriate disposal route for this compound is through your institution's Environmental Health & Safety (EH&S) office for collection by a licensed hazardous waste disposal company.[13] This ensures the material is transported, treated, and disposed of in accordance with all federal, state, and local regulations, typically via high-temperature incineration.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Start: Generation of Sitagliptin N-Sulfate Sodium Salt Waste Assess Assess Hazards: - Solid Powder - Eye Irritant - Skin Sensitizer Start->Assess PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess->PPE Segregate Step 1: Segregate Waste (Do not mix with other streams) PPE->Segregate Containerize Step 2: Use a Labeled, Leak-Proof, Closed Container Segregate->Containerize Accumulate Step 3: Store in a Designated Satellite Accumulation Area Containerize->Accumulate DisposalDecision Step 4: Determine Final Disposal Route Accumulate->DisposalDecision Drain Prohibited Route: Drain Disposal (Violates EPA Sewer Ban) DisposalDecision->Drain Is drain disposal an option? NO Trash Prohibited Route: Normal Trash (Uncharacterized Waste) DisposalDecision->Trash Is trash disposal an option? NO EH_S Correct Route: Contact Institutional EH&S for Hazardous Waste Pickup DisposalDecision->EH_S Is this a research chemical? YES End End: Waste is Safely Managed by Licensed Contractor EH_S->End

Caption: Disposal workflow for this compound.

Section 4: Spill and Emergency Procedures

Accidents can occur, and a prepared response is a critical safety component.

In Case of a Spill (Solid Material):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles. If the spill is large or has created significant dust, add respiratory protection.

  • Contain and Clean: Do not use dry sweeping, which can aerosolize the powder. Gently cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[3] Carefully scoop the mixture into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or sponge. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Inform your laboratory supervisor and EH&S office of the incident.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][15]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical attention.[2][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][15]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[16][17]

By adhering to this comprehensive guide, you are not only ensuring the safe and compliant disposal of this compound but also upholding the highest standards of laboratory safety and environmental stewardship. This builds a foundation of trust and operational excellence that is the hallmark of leading research institutions.

References

  • Management of Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals . Stericycle. [Link]

  • EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals . Association for the Health Care Environment (AHE). [Link]

  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals . Fennemore. [Link]

  • OSHA Guidelines for Medical Waste . Rx Destroyer. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency. [Link]

  • Disposal of Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Material Safety Data Sheets Sitagliptin Impurity 1 . Cleanchem Laboratories. [Link]

  • Sitagliptin - Environmental classification . Janusinfo.se. [Link]

  • Hazardous Waste - EHSO Manual . University of Oklahoma Health Sciences Center. [Link]

  • How to Handle Pharmaceutical Waste Safely and Legally . TruMed. [Link]

  • Environmental Risk Assessment Data Sitagliptin . AstraZeneca. [Link]

  • Safety Data Sheet: Sitagliptin . Chemos GmbH & Co.KG. [Link]

  • Sitagliptin Hydrochloride Monohydrate - SDS . MOEHS Group. [Link]

  • Protecting Healthcare Workers: Understanding OSHA Medical Waste Regulations . MedPro Disposal. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. [Link]

  • 7 Easy Steps to Comply with OSHA's Standard for Medical Waste Management . OnSite Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Sitagliptin Formulation - Safety Data Sheet . Scribd. [Link]

  • Production, Import/Export, Use, and Disposal of Sulfuric Acid . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • How to Safely Dispose of Sulfuric Acid . Lab Alley. [Link]

Sources

Personal protective equipment for handling Sitagliptin N-Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Senior Scientist Note: Do not treat this merely as a "chemical reagent." As a Phase II metabolite and structural analog of Sitagliptin (a DPP-4 inhibitor), this compound carries the specific risk profile of the parent API, most notably hypersensitivity and sensitization . In the absence of full toxicological data for this specific salt form, the "Precautionary Principle" dictates we handle it as a Potent Compound (OEB 3 equivalent).

Hazard Identification Profile
ParameterClassificationCritical H-Codes & Risk
Primary Hazard Skin Sensitizer (Cat 1) H317: May cause an allergic skin reaction.[1] Risk:[1][2][3][4][5][6][7][8][9][10] Anaphylaxis or severe dermatitis upon repeated exposure.
Secondary Hazard Eye Irritant (Cat 2A) H319: Causes serious eye irritation.[1][2][3] Risk:[1][2][3][4][5][6][7][8][9][10] Mechanical and chemical damage to corneal epithelium.
Exposure Limit OEB 2 / 3 (Provisional) TWA: 0.5 mg/m³ (Based on Sitagliptin parent data). Action: Containment is preferred over open handling.
Physical State Solid / Powder High potential for aerosolization during weighing and transfer.

Risk-Based PPE Matrix

Personal Protective Equipment (PPE) is the final barrier. Selection depends on the energetic nature of your manipulation (e.g., weighing dry powder vs. pipetting solution).

PPE Selection Table
Protective LayerTier 1: Solution Handling (Dissolved compound, closed vials)Tier 2: Solid Handling (<100 mg) (Weighing, Transferring)Tier 3: Spill Cleanup / High Dust (Accidental release, >100 mg)
Respiratory Standard Ventilation (Fume Hood sufficient)N95 / P100 Respirator (Required if outside containment)PAPR (Powered Air Purifying Respirator) HEPA Cartridges
Dermal (Hand) Single Nitrile Gloves (Min thickness: 0.11 mm)Double Nitrile Gloves (Outer: Long cuff; Inner: Standard)Double Nitrile Gloves (Tape outer glove to sleeve)
Ocular Safety Glasses (Side shields required)Chemical Splash Goggles (If powder is fine/static)Full Face Shield (Over goggles)
Body Standard Lab Coat (Cotton/Poly blend)Lab Coat + Tyvek Sleeves (Disposable arm protection)Tyvek Coverall (Suit) (Type 5/6 particle protection)

Operational Protocol: The "Zero-Contact" Workflow

Objective: Prevent cross-contamination and worker sensitization. Core Logic: The "Dirty/Clean" concept.[1][2][7][8][11] The outer glove is "dirty" (touches the compound); the inner glove is "clean" (touches the equipment).

Phase A: Donning (Gowning Up)
  • Inspection: Check nitrile gloves for micro-tears by inflating them slightly.

  • Layering: Put on the inner pair of gloves (tucked under lab coat cuffs).

  • Sleeving: Apply disposable Tyvek sleeves over the lab coat.

  • Outer Layer: Put on the outer pair of gloves (long cuff), pulling them over the Tyvek sleeve.

    • Why? This creates a shingle effect. Powder falling down the arm sheds off the glove, not into it.

Phase B: Handling (Weighing & Solubilization)
  • Engineering Control: All weighing MUST occur inside a Chemical Fume Hood or Powder Weighing Station.

  • Static Control: Use an anti-static gun or bar if the powder is "flighty."

  • The "Wet Method":

    • Tare the receiving vessel (volumetric flask).

    • Transfer solid Sitagliptin N-Sulfate.

    • Immediately add solvent (e.g., Methanol/Water) to the vessel to wet the powder.

    • Logic: Once in solution, the inhalation risk drops to near zero, shifting the hazard only to dermal contact.

Phase C: Doffing (De-Gowning) & Disposal
  • Wipe Down: While still in the hood, wipe the exterior of the vial/flask with a methanol-dampened Kimwipe. Dispose of the wipe as hazardous waste.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull). Discard in solid hazardous waste.

  • Sleeve Removal: Roll sleeves downward (inside out) to trap any settled dust.

  • Wash: Wash hands with soap and cool water (hot water opens pores, increasing absorption risk) immediately after removing inner gloves.

Visualizing the Safety Logic

Diagram 1: PPE Decision Tree

This logic flow determines the required protection level based on the physical state of the Sitagliptin salt.

PPE_Decision_Tree Start Start: Handling Sitagliptin N-Sulfate State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Dry Salt Solution Liquid / Solution State_Check->Solution Dissolved Qty_Check Quantity > 100mg? Solid->Qty_Check Low_Risk LIQUID PROTOCOL Safety Glasses + Single Gloves (Standard Lab Coat) Solution->Low_Risk High_Risk HIGH RISK PROTOCOL PAPR + Tyvek Suit + Double Gloves (Containment Required) Qty_Check->High_Risk Yes Med_Risk STD POWDER PROTOCOL N95 + Tyvek Sleeves + Double Gloves (Fume Hood Required) Qty_Check->Med_Risk No

Caption: Decision matrix for selecting PPE based on physical state and quantity. Red paths indicate highest exposure risk.

Diagram 2: The "Double-Glove" Doffing Workflow

A critical sequence to prevent contaminating the skin during glove removal.

Doffing_Workflow Step1 1. Decontaminate Wipe outer gloves with Methanol/Water Step2 2. Outer Removal Remove outer gloves inside Fume Hood Step1->Step2 Step3 3. Sleeve Removal Peel Tyvek sleeves inside-out Step2->Step3 Step4 4. Inner Removal Remove inner gloves by cuff (no exterior touch) Step3->Step4 Step5 5. Wash Cool water + Soap (20 seconds) Step4->Step5

Caption: Sequential doffing (removal) procedure to ensure contaminants remain trapped in the PPE and do not contact skin.[1][3][7][11]

Waste Disposal & Emergency Response

Disposal Protocol
  • Solid Waste: All vials, weighing boats, and contaminated gloves must be disposed of in High-Temperature Incineration bins (Code: Cytotoxic/Cytostatic or P-listed equivalent depending on local regulations).

  • Liquid Waste: Collect in a dedicated "Halogenated Organic" or "Pharmaceutical" waste stream. Do not pour down the drain.

  • Deactivation: For surface cleaning, use a 10% Bleach solution followed by water, or a specialized surfactant (e.g., Contrad® 70) to break down the compound.

Emergency Spills (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Cover: Gently cover the spill with damp paper towels (to prevent dust generation).

  • Clean: Wipe up the damp powder. Do not use a standard vacuum (this aerosols the dust). Use a HEPA-filtered vacuum only if available.

References

  • Merck & Co. (2025).[1] Safety Data Sheet: Sitagliptin Formulation. Retrieved from (Verified Hazard: H317, H319).

  • Cayman Chemical. (2024).[12] Sitagliptin N-Sulfate (sodium salt) Product Insert & SDS. Retrieved from (Verified Identity & Metabolite Status).

  • PubChem. (n.d.). Sitagliptin Phosphate - Safety and Hazards. Retrieved from (Parent Compound Tox Data).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Combustible Dust. Retrieved from .

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.